molecular formula C25H21ClN2O3S B10818730 PF-00356231 hydrochloride

PF-00356231 hydrochloride

货号: B10818730
分子量: 465.0 g/mol
InChI 键: AEKSZORLKGTXFF-VZYDHVRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PF-00356231 hydrochloride is a useful research compound. Its molecular formula is C25H21ClN2O3S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H/t22-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKSZORLKGTXFF-VZYDHVRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Target Selectivity Profile of PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor primarily targeting matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. This document provides a comprehensive overview of the target selectivity profile of PF-00356231, summarizing its inhibitory activity against a panel of MMPs. Detailed experimental methodologies for the key assays cited are provided, along with visualizations of the inhibition mechanism and experimental workflows to facilitate a deeper understanding of its mode of action.

Target Selectivity Profile

PF-00356231 has been evaluated for its inhibitory activity against several members of the matrix metalloproteinase family. The compound exhibits a distinct selectivity profile, with potent inhibition of MMP-13 and varying degrees of activity against other MMPs. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeIC50 (µM)Notes
MMP-121.4In the presence of acetohydroxamate (AH), the IC50 value decreases to 0.014 µM.[1][2]
MMP-130.00065In the presence of acetohydroxamate (AH), the IC50 value is 0.27 µM.[1][2]
MMP-30.39
MMP-90.98
MMP-81.7

Mechanism of Action

PF-00356231 is a non-peptidic, non-zinc chelating ligand that binds to the S1' pocket of matrix metalloproteinases.[3][4] Unlike many MMP inhibitors that directly chelate the catalytic zinc ion, PF-00356231's mechanism of action involves interactions within the substrate-binding pocket, leading to its inhibitory effect. The crystal structure of PF-00356231 in complex with MMP-12 reveals that the inhibitor's central thiophene ring is positioned over the catalytic zinc atom at a distance of approximately 5Å, placing it within the S1' pocket.[3][4] This binding mode is distinct from traditional zinc-chelating inhibitors and contributes to its selectivity profile.

cluster_MMP MMP Active Site Catalytic_Zinc Catalytic Zn2+ S1_Pocket S1' Pocket Inhibition Inhibition of Substrate Cleavage S1_Pocket->Inhibition PF_00356231 PF-00356231 PF_00356231->S1_Pocket Binds to

Fig. 1: Simplified binding mechanism of PF-00356231 in the MMP active site.

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory activity of PF-00356231.

Recombinant Human MMP Expression and Purification

The catalytic domains of human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13 were expressed and purified for use in the inhibition assays. The specific procedures for expression and purification were not detailed in the provided search results.

MMP Inhibition Assay

The inhibitory potency of PF-00356231 was determined using a fluorogenic substrate assay. This method measures the enzymatic activity of MMPs by monitoring the cleavage of a quenched fluorescent substrate.

Materials:

  • Recombinant human MMP catalytic domains (MMP-3, -8, -9, -12, -13)

  • Fluorogenic peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound dissolved in DMSO

  • 96-well black microtiter plates

  • Fluorescence plate reader

Workflow:

Start Start Prepare_Reagents Prepare Reagents: MMP Enzyme, Substrate, Buffer, PF-00356231 Start->Prepare_Reagents Add_Inhibitor Add serial dilutions of PF-00356231 to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add MMP enzyme to wells Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate at room temp. Add_Enzyme->Incubate_1 Add_Substrate Add fluorogenic substrate to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence intensity Incubate_2->Measure_Fluorescence Analyze_Data Calculate % inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Fig. 2: General workflow for the MMP fluorogenic substrate inhibition assay.

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. Serial dilutions are then made in assay buffer to achieve a range of final concentrations.

  • Enzyme and Inhibitor Incubation: The recombinant MMP enzyme is diluted in assay buffer. In a 96-well plate, the enzyme solution is mixed with the diluted PF-00356231 or vehicle control (DMSO) and pre-incubated at room temperature.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a fluorogenic peptide substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is monitored over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 440 nm).

  • Data Analysis: The initial reaction rates are determined from the linear phase of the fluorescence signal progression. The percentage of inhibition is calculated by comparing the rates in the presence of the inhibitor to the vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Crystallization and X-ray Diffraction

The crystal structure of the MMP-12 catalytic domain in complex with PF-00356231 was determined to elucidate the binding mode.

Procedure:

  • The purified catalytic domain of MMP-12 was co-crystallized with PF-00356231.

  • The crystallization solution contained an acetohydroxamate anion, which was observed to chelate the zinc atom in the final structure.[4]

  • X-ray diffraction data were collected from the resulting crystals.

  • The structure was solved and refined to reveal the detailed molecular interactions between PF-00356231 and the S1' pocket of MMP-12.[3][4]

Summary and Conclusion

This compound is a selective inhibitor of matrix metalloproteinases, demonstrating the highest potency against MMP-13. Its non-zinc chelating mechanism of action, involving binding to the S1' pocket, distinguishes it from many traditional MMP inhibitors. The provided data and experimental protocols offer a foundational understanding for researchers engaged in the study of MMPs and the development of novel inhibitors for therapeutic applications. Further investigation into its selectivity against a broader panel of proteases and its in vivo efficacy is warranted to fully characterize its therapeutic potential.

References

In-Depth Technical Guide: Binding Affinity of PF-00356231 Hydrochloride for Matrix Metalloproteinases (MMPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PF-00356231 hydrochloride for various matrix metalloproteinases (MMPs). The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the key signaling pathways associated with the targeted MMPs.

Quantitative Binding Affinity Data

This compound, a non-peptidic and non-zinc chelating ligand, has demonstrated inhibitory activity against several members of the MMP family. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, have been determined for five specific MMPs. The binding affinities are summarized in the table below.

Matrix Metalloproteinase (MMP)IC50 (μM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7

It is noteworthy that the inhibitory potency of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH). With the addition of AH, the IC50 value for MMP-12 decreases to 0.014 μM, and for MMP-13, it is reduced to 0.27 μM[1][2].

Experimental Protocols for Binding Affinity Determination

The determination of the IC50 values for this compound against various MMPs typically involves a fluorogenic substrate assay. This method provides a continuous and sensitive measurement of enzyme activity. While the precise experimental details from the original study by Morales et al. are not fully available, a representative protocol based on standard industry practices is outlined below.

Materials and Reagents
  • Recombinant Human MMPs: Catalytic domains of human MMP-3, MMP-8, MMP-9, MMP-12, and MMP-13.

  • Fluorogenic MMP Substrate: A peptide substrate with a fluorescent reporter group (e.g., Mca - (7-methoxycoumarin-4-yl)acetyl) and a quencher group (e.g., Dpa - N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl) separated by a cleavage site specific to the MMP being assayed. A common generic substrate is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 150 mM), CaCl2 (e.g., 10 mM), and a non-ionic detergent like Brij-35 (e.g., 0.05%).

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • APMA (4-aminophenylmercuric acetate): For the activation of pro-MMPs, if the recombinant enzymes are in their inactive zymogen form.

  • 96-well black microplates: For fluorescence measurements to minimize light scatter.

  • Fluorescence microplate reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore and quencher pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).

Assay Procedure
  • Enzyme Activation: If using pro-MMPs, pre-incubate the enzyme with APMA (e.g., 1-2 mM) in the assay buffer at 37°C for a specified time (e.g., 1-3 hours) to achieve activation.

  • Reaction Mixture Preparation: In the wells of a 96-well plate, add the assay buffer, the activated MMP enzyme at a fixed concentration, and varying concentrations of this compound. Include control wells with the enzyme and buffer alone (no inhibitor) and wells with buffer and substrate only (background).

  • Inhibitor Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. The cleavage of the substrate by the MMP separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Subtract the background fluorescence from all measurements.

    • Determine the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Activated MMP Enzyme add_components Add Enzyme and Inhibitor to 96-well Plate prep_enzyme->add_components prep_inhibitor Prepare Serial Dilutions of This compound prep_inhibitor->add_components prep_substrate Prepare Fluorogenic Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate incubate_inhibitor Incubate for Binding add_components->incubate_inhibitor incubate_inhibitor->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence calc_rates Calculate Initial Reaction Rates measure_fluorescence->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathways Associated with Targeted MMPs

The inhibition of MMPs by this compound can modulate various cellular signaling pathways implicated in physiological and pathological processes. Below are diagrams illustrating some of the key pathways regulated by the MMPs that are targeted by this inhibitor.

MMP-13 Signaling

MMP-13 is a key collagenase involved in tissue remodeling and is often upregulated in diseases like osteoarthritis and cancer. Its expression is regulated by several signaling cascades, including the TGF-β, MAPK, and NF-κB pathways.

G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMADs TGFbR->SMADs MMP13_gene MMP-13 Gene Transcription SMADs->MMP13_gene Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R MAPK MAPK Cascade (p38, JNK) Cytokine_R->MAPK NFkB_path IKK -> IκB Cytokine_R->NFkB_path AP1 AP-1 MAPK->AP1 NFkB NF-κB NFkB_path->NFkB AP1->MMP13_gene NFkB->MMP13_gene

Caption: Key signaling pathways regulating MMP-13 expression.

MMP-9 Signaling

MMP-9, a gelatinase, plays a crucial role in processes such as inflammation, wound healing, and tumor metastasis. Its expression and activity are controlled by complex signaling networks, including the PI3K/Akt and MAPK/ERK pathways.

G GrowthFactors Growth Factors (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 MMP9_gene MMP-9 Gene Transcription NFkB->MMP9_gene AP1->MMP9_gene

Caption: Major signaling cascades leading to MMP-9 expression.

MMP-8, MMP-3, and MMP-12 Signaling

The regulation of MMP-8 (neutrophil collagenase), MMP-3 (stromelysin-1), and MMP-12 (macrophage elastase) also involves intricate signaling pathways, often overlapping with those for MMP-13 and MMP-9. The MAPK and NF-κB pathways are central to their expression in response to inflammatory stimuli.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR_Cytokine_R TLR / Cytokine Receptors Inflammatory_Stimuli->TLR_Cytokine_R MyD88_TRAF6 MyD88 / TRAF6 TLR_Cytokine_R->MyD88_TRAF6 PI3K_Akt_path PI3K/Akt Pathway TLR_Cytokine_R->PI3K_Akt_path MAPK_path MAPK Pathways (ERK, p38, JNK) MyD88_TRAF6->MAPK_path NFkB_path NF-κB Pathway MyD88_TRAF6->NFkB_path Transcription_Factors Transcription Factors (AP-1, NF-κB, etc.) MAPK_path->Transcription_Factors NFkB_path->Transcription_Factors PI3K_Akt_path->Transcription_Factors MMPs_gene MMP-3, MMP-8, MMP-12 Gene Transcription Transcription_Factors->MMPs_gene

Caption: Convergent signaling pathways regulating MMP-3, -8, and -12.

References

The Structure-Activity Relationship of PF-00356231 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

PF-00356231 hydrochloride is a potent and selective, non-peptidic, and non-zinc-chelating inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity has been implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing from available data to inform future drug discovery and development efforts in this area.

Core Structure and Inhibitory Profile

PF-00356231, chemically known as (3R)-3-Phenyl-3-[({4-[4-(4-pyridinyl)phenyl]-2-thienyl}carbonyl)amino]propanoic acid, possesses a distinct molecular architecture centered around a thiophene scaffold. This core structure is crucial for its interaction with the active site of MMPs.

Table 1: Inhibitory Activity of this compound against various Matrix Metalloproteinases

MMP TargetIC50 (μM)
MMP-13 (Collagenase-3)0.00065
MMP-3 (Stromelysin-1)0.39
MMP-9 (Gelatinase B)0.98
MMP-12 (Macrophage Metalloelastase)1.4
MMP-8 (Neutrophil Collagenase)1.7

Structure-Activity Relationship (SAR) Insights

A logical relationship for the SAR of thiophene-based MMP inhibitors can be visualized as follows:

SAR_Logic Thiophene_Scaffold Thiophene Scaffold Amide_Linker Amide Linker Thiophene_Scaffold->Amide_Linker provides core structure P1_Prime_Group P1' Group (e.g., Biphenyl-pyridine) Potency Potency P1_Prime_Group->Potency interacts with S1' pocket Selectivity Selectivity P1_Prime_Group->Selectivity drives selectivity Amide_Linker->Potency positions substituents P2_Prime_Group P2' Group (e.g., Phenylpropanoic acid) P2_Prime_Group->Potency interacts with enzyme backbone PK_Properties Pharmacokinetic Properties P2_Prime_Group->PK_Properties influences solubility and metabolism

Caption: Logical flow of SAR for thiophene-based MMP inhibitors.

Experimental Protocols

The determination of the inhibitory activity of compounds like PF-00356231 relies on robust and standardized experimental protocols. A general workflow for evaluating potential MMP inhibitors is outlined below.

General MMP Inhibition Assay Protocol

A common method for assessing MMP inhibition is the fluorescent substrate assay. This assay measures the cleavage of a fluorogenic peptide substrate by the target MMP in the presence and absence of an inhibitor.

MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - MMP Enzyme - Inhibitor (PF-00356231) - Fluorescent Substrate Incubation Incubate Enzyme and Inhibitor Reagents->Incubation Substrate_Addition Add Fluorescent Substrate Incubation->Substrate_Addition Measurement Measure Fluorescence Intensity (Kinetic or Endpoint) Substrate_Addition->Measurement Data_Processing Process Raw Data Measurement->Data_Processing IC50_Calculation Calculate IC50 Value Data_Processing->IC50_Calculation

Caption: General workflow for an MMP inhibition fluorescent assay.

Detailed Steps:

  • Reagent Preparation: All reagents, including the specific MMP enzyme, the test inhibitor (PF-00356231), and a fluorogenic substrate, are prepared in an appropriate assay buffer.

  • Enzyme-Inhibitor Pre-incubation: The MMP enzyme is typically pre-incubated with varying concentrations of the inhibitor for a defined period to allow for binding to reach equilibrium.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by the active enzyme, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control (enzyme and substrate without inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathways

MMPs are key regulators of the tumor microenvironment and are involved in various signaling pathways that drive cancer progression. Inhibition of MMPs, such as MMP-13, can modulate these pathways.

MMP_Signaling_Pathway Growth_Factors_Cytokines Growth Factors / Cytokines (e.g., TGF-β, IL-1β) Receptor Cell Surface Receptors Growth_Factors_Cytokines->Receptor Intracellular_Signaling Intracellular Signaling Cascades (e.g., MAPK, NF-κB) Receptor->Intracellular_Signaling Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Intracellular_Signaling->Transcription_Factors MMP_Expression MMP Gene Expression (e.g., MMP-13) Transcription_Factors->MMP_Expression ECM_Degradation Extracellular Matrix Degradation MMP_Expression->ECM_Degradation Cellular_Responses Cellular Responses (Invasion, Metastasis, Angiogenesis) ECM_Degradation->Cellular_Responses PF-00356231 PF-00356231 PF-00356231->MMP_Expression inhibits activity

Caption: Simplified overview of a signaling pathway leading to MMP expression.

Inhibition of MMPs by compounds like PF-00356231 can interrupt the downstream consequences of these signaling pathways, such as the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis.

Conclusion

This compound represents a significant lead in the development of non-peptidic MMP inhibitors. Its high potency, particularly against MMP-13, underscores the potential of the thiophene scaffold in designing selective inhibitors. While detailed SAR data for a broad range of analogs remains proprietary, the structural features of PF-00356231 provide valuable insights for medicinal chemists. Further exploration of substitutions on the thiophene ring and the nature of the P1' and P2' groups is warranted to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of novel therapeutics for MMP-driven diseases.

Technical Guide: In Vitro Applications of PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies involving PF-00356231 hydrochloride, a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This document summarizes the cell lines in which this compound has been tested, presents quantitative data on its inhibitory activity, details experimental methodologies, and visualizes its role in relevant signaling pathways.

Introduction to this compound

This compound is a specific, non-peptidic, non-zinc chelating ligand that primarily functions as an inhibitor of several matrix metalloproteinases.[1][2] Its ability to target multiple MMPs makes it a valuable tool for investigating the roles of these enzymes in various biological processes, including cancer cell invasion and inflammation.[3][4]

Cell Lines Tested with this compound

This compound has been utilized in studies involving both cancer and immune cell lines to investigate its effects on cell motility and inflammatory responses. The following table summarizes the cell lines in which this compound has been tested and the key findings.

Cell LineCell TypeOrganismKey FindingsReference
LNCaPProstate CancerHumanSignificantly abolished HOXB13-knockdown-induced cell invasion. Cell proliferation was minimally affected.[3]
PC-3MProstate CancerHumanSignificantly abolished HOXB13-knockdown-induced cell invasion. Cell proliferation was minimally affected.[3]
RAW264.7MacrophageMouseUsed to study the role of MMP-12 in LPS-induced inflammatory responses.[4][5]
Primary T cellsT lymphocyteHumanUsed in cell culture media to inhibit MMP activity.[5][6]
Primary MacrophagesMacrophageHumanUsed in cell culture media to inhibit MMP activity.[5][6]

Quantitative Data: Inhibitory Activity

The primary quantitative data available for this compound are its half-maximal inhibitory concentrations (IC50) against a range of matrix metalloproteinases. This information is crucial for understanding its potency and selectivity.

Target MMPIC50 Value (μM)Reference
MMP-121.4[1][2]
MMP-130.00065[1]
MMP-90.98[1]
MMP-81.7[1]
MMP-30.39[1]
MMP-2> 100[7]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe the key experimental protocols used in studies involving this compound.

In Vitro Cell Invasion Assay (LNCaP and PC-3M cells)

This protocol was utilized to assess the impact of this compound on the invasive potential of prostate cancer cells where HOXB13 was knocked down.[3]

  • Cell Culture: LNCaP and PC-3M cells were cultured in RPMI 1640 or DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Inhibitor Treatment: this compound was used as a broad-spectrum MMP inhibitor to block multiple MMPs simultaneously.

  • Invasion Assay: The specific type of invasion assay (e.g., Matrigel Boyden chamber) was not detailed in the abstract, but such assays typically involve seeding cells in the upper chamber of a transwell insert coated with a basement membrane matrix. The lower chamber contains a chemoattractant.

  • Quantification: After a set incubation period, non-invading cells are removed from the top of the insert, and the invading cells on the bottom are stained and counted. The study reported that this compound significantly abolished the increased cell motility induced by HOXB13 knockdown.[3]

Macrophage Inflammation Assay (RAW264.7 cells)

This protocol was employed to investigate the role of ADAM-10 and MMP-12 in lipopolysaccharide (LPS)-induced inflammation in macrophages.[4][5]

  • Cell Culture: RAW264.7 macrophage cells were cultured in appropriate media.

  • Inhibitor Pre-treatment: Cells were pre-treated with 1.5μM of the MMP-12 inhibitor (PF-00356231) for 12 hours.

  • LPS Stimulation: Following pre-treatment, cells were stimulated with 1μg/ml of LPS for an additional 12 hours to induce an inflammatory response.

  • Analysis: The study then likely assessed markers of inflammation (e.g., cytokine expression) to determine the effect of MMP-12 inhibition on the LPS-induced inflammatory cascade.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting the enzymatic activity of MMPs, which are key players in extracellular matrix remodeling and cell signaling. The following diagrams illustrate the pathways in which this inhibitor has been implicated.

HOXB13_MMP_Pathway cluster_0 Cellular State cluster_1 Signaling Cascade cluster_2 Cellular Response HOXB13_Loss Loss of HOXB13 p300_CBP p300/CBP Activation HOXB13_Loss->p300_CBP leads to MMP_Upregulation Upregulation of MMPs (MMP12, 13, 9, 8, 3) p300_CBP->MMP_Upregulation induces Cell_Invasion Increased Cell Invasion & Metastasis MMP_Upregulation->Cell_Invasion promotes PF_Inhibitor PF-00356231 hydrochloride PF_Inhibitor->MMP_Upregulation inhibits

Caption: HOXB13 loss-induced cell invasion pathway and the inhibitory action of this compound.

ADAM10_MMP12_Pathway LPS Lipopolysaccharide (LPS) ADAM10 ADAM-10 LPS->ADAM10 stimulates MMP12 MMP-12 ADAM10->MMP12 regulates Inflammation Inflammatory Response MMP12->Inflammation contributes to PF_Inhibitor PF-00356231 hydrochloride PF_Inhibitor->MMP12 inhibits

Caption: Role of MMP-12 in LPS-induced inflammation via ADAM-10, and its inhibition by this compound.

References

PF-00356231 Hydrochloride: A Technical Guide for In Vitro vs. In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. As a key enzyme implicated in the degradation of the extracellular matrix, MMP-12 is a significant therapeutic target in various pathologies, including inflammatory diseases and cancer. This technical guide provides a comprehensive overview of this compound for its application in both in vitro and in vivo studies. It summarizes the available quantitative data, details experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows. Notably, while substantial in vitro characterization of this compound is available, publicly accessible in vivo data, including pharmacokinetic and efficacy studies, is conspicuously absent.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets matrix metalloproteinase-12 (MMP-12). MMPs are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. MMP-12, in particular, is primarily expressed by activated macrophages and plays a crucial role in tissue remodeling, inflammation, and cell migration.[1] Dysregulation of MMP-12 activity has been linked to the pathogenesis of chronic obstructive pulmonary disease (COPD), atherosclerosis, and cancer progression.[1]

PF-00356231 distinguishes itself as a non-zinc chelating inhibitor. Its mechanism of action involves binding to the S1' pocket of the MMP-12 enzyme, a departure from many traditional MMP inhibitors that chelate the catalytic zinc ion. This specificity offers the potential for a more targeted therapeutic effect with a reduced off-target profile.

In Vitro Studies

The primary application of this compound to date has been in in vitro settings to probe the function of MMP-12 in various cellular processes.

Quantitative Data

The inhibitory activity of this compound has been characterized against a panel of matrix metalloproteinases. There is a notable discrepancy in the reported IC50 value for its primary target, MMP-12, with some sources citing a value in the nanomolar range and others in the micromolar range. The seminal publication on the crystal structure of PF-00356231 bound to MMP-12 does not explicitly state the IC50 value, leading to reliance on secondary sources and vendor-provided data. For the purpose of this guide, we present the range of reported values.

Target Enzyme IC50 (µM) Reference
MMP-120.014 - 1.4[2][3]
MMP-130.00065[2][3]
MMP-30.39[2][3]
MMP-90.98[2][3]
MMP-81.7[2][3]

Note: The inhibitory activity of PF-00356231 against MMP-12 and MMP-13 has been reported to be significantly enhanced in the presence of acetohydroxamate (AH).[2][3]

Experimental Protocols

This protocol describes a typical method to determine the inhibitory activity of this compound against MMP-12 in vitro.

Materials:

  • Recombinant human MMP-12 (active form)

  • Fluorogenic MMP-12 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the compound in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

  • In the 96-well plate, add the diluted compound or vehicle control.

  • Add the recombinant human MMP-12 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic MMP-12 substrate to each well.

  • Immediately begin kinetic reading on a fluorometric microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by MMP-12.

  • Calculate the initial reaction velocities (V) for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

This protocol, adapted from Chen et al. (2015), assesses the effect of PF-00356231 on cancer cell migration and invasion.[1]

Materials:

  • Nasopharyngeal carcinoma (NPC) cells (e.g., NPC-TW02, NPC-HK1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 20% FBS)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet stain

Procedure:

  • Cell Preparation: Culture NPC cells to ~80% confluency. Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Transwell Preparation:

    • Migration Assay: Place Transwell inserts into a 24-well plate.

    • Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing various concentrations of this compound (e.g., 0, 25, 50 nM) or a vehicle control. Seed the cell suspension into the upper chamber of the Transwell inserts.[1]

  • Chemoattraction: Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Cell Removal: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the insert with methanol, and then stain with Crystal Violet.

  • Quantification: Elute the Crystal Violet stain and measure the absorbance, or count the number of stained cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the PF-00356231-treated groups to the vehicle control group.

In Vivo Studies

A thorough search of the scientific literature and public databases reveals a significant lack of publicly available in vivo data for this compound. There are no published studies detailing its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, or efficacy in animal models of disease.

This absence of data presents a considerable knowledge gap and limits the translation of the promising in vitro findings to a preclinical or clinical setting. Researchers interested in utilizing PF-00356231 for in vivo studies would need to conduct foundational pharmacokinetic and tolerability studies to establish appropriate dosing regimens and routes of administration.

Signaling Pathways and Experimental Workflows

MMP-12 Signaling in Cancer Progression

MMP-12 contributes to cancer progression through several mechanisms, primarily by degrading the extracellular matrix to facilitate cell migration and invasion. It can also modulate the activity of other signaling molecules in the tumor microenvironment.

MMP12_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Components (e.g., Elastin) Integrins Integrins ECM->Integrins Interaction GrowthFactors Bound Growth Factors PI3K PI3K/Akt Pathway GrowthFactors->PI3K MMP12 MMP-12 MMP12->ECM Degradation MMP12->GrowthFactors Release FAK FAK Integrins->FAK Src Src FAK->Src Ras Ras/MAPK Pathway Src->Ras Src->PI3K Migration Cell Migration & Invasion Ras->Migration Proliferation Cell Proliferation Ras->Proliferation PI3K->Migration PI3K->Proliferation PF00356231 PF-00356231 PF00356231->MMP12

MMP-12 Signaling in Cancer Progression
Experimental Workflow: In Vitro Inhibition of Cell Invasion

The following diagram illustrates a typical workflow for assessing the effect of this compound on cancer cell invasion.

Experimental_Workflow Start Start: Cancer Cell Culture Starvation Serum Starvation (24h) Start->Starvation Treatment Treatment with PF-00356231 Starvation->Treatment Seeding Seed cells in Matrigel-coated Transwell Treatment->Seeding Incubation Incubation with Chemoattractant (24-48h) Seeding->Incubation FixStain Fix and Stain Invaded Cells Incubation->FixStain Quantify Quantify Invasion (Microscopy) FixStain->Quantify End End: Data Analysis Quantify->End

In Vitro Cell Invasion Assay Workflow

Conclusion and Future Directions

This compound is a valuable research tool for the in vitro study of MMP-12. Its non-zinc chelating mechanism of inhibition and selectivity profile make it a useful probe for dissecting the roles of MMP-12 in various cellular processes, particularly in the context of cancer cell migration and invasion.

The significant gap in our understanding of this compound's in vivo properties is a major limitation to its further development. Future research should prioritize the characterization of its pharmacokinetic profile, including its bioavailability, half-life, and metabolic fate in relevant animal models. Subsequently, efficacy studies in models of inflammatory diseases or cancer are warranted to determine its therapeutic potential. The discrepancy in the reported IC50 values also highlights the need for standardized and well-documented enzymatic assays in future publications. Without this fundamental in vivo data, this compound will remain a tool for basic research rather than a viable preclinical candidate.

References

PF-00356231 Hydrochloride: A Potent Matrix Metalloproteinase Inhibitor - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride is a potent, non-peptidic inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This technical guide provides a comprehensive overview of the available scientific information on PF-00356231, focusing on its discovery, mechanism of action, and key in vitro activity. While a detailed development history and extensive experimental protocols are not publicly available, this document synthesizes the existing data to serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.

Introduction

Matrix metalloproteinases (MMPs) play a crucial role in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in the pathogenesis of numerous diseases, such as cancer, arthritis, and cardiovascular disorders. This has led to significant efforts in the pharmaceutical industry to develop MMP inhibitors as potential therapeutic agents. This compound emerged from these efforts as a selective inhibitor of several MMPs.

Discovery and Origins

While specific details regarding the comprehensive discovery and development history of this compound by Pfizer are not extensively documented in publicly accessible literature, its origins can be traced back to research focused on identifying novel, non-peptidic inhibitors of MMPs. A key scientific publication in 2004 by Morales R. and colleagues in the Journal of Molecular Biology described the crystal structures of novel non-peptidic, non-zinc chelating inhibitors, including a compound closely related to PF-00356231, bound to MMP-12. This indicates that the compound was synthesized and undergoing preclinical evaluation around this period.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of MMPs. It is classified as a non-peptidic and non-zinc chelating ligand, distinguishing it from many early-generation MMP inhibitors that relied on zinc chelation for their activity. The binding of PF-00356231 to the enzyme's catalytic domain prevents the binding and subsequent cleavage of its natural substrates, thereby inhibiting tissue degradation and remodeling processes mediated by these enzymes.

Signaling Pathway

The primary signaling pathway influenced by PF-00356231 is the inhibition of the enzymatic activity of specific MMPs. This, in turn, modulates downstream events that are dependent on MMP-mediated processing of signaling molecules and extracellular matrix components.

MMP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Response PF00356231 PF-00356231 hydrochloride MMPs Matrix Metalloproteinases (e.g., MMP-12, MMP-13) PF00356231->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen, Elastin) MMPs->ECM Degrades Substrates Pro-inflammatory Cytokines / Chemokines MMPs->Substrates Activates Degradation ECM Degradation ECM->Degradation Signaling Pro-inflammatory Signaling Substrates->Signaling

Figure 1: Simplified signaling pathway showing the inhibitory action of PF-00356231 on MMPs.

Quantitative Data

The inhibitory activity of this compound against a panel of MMPs has been characterized, with IC50 values reported in various sources.

Target MMPIC50 (μM)
MMP-121.4
MMP-130.00065
MMP-30.39
MMP-81.7
MMP-90.98

Note: These values are compiled from commercially available data sheets and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed experimental protocols for the discovery and development of PF-00356231 are proprietary and not publicly available. However, a general workflow for assessing the in vitro efficacy of an MMP inhibitor is outlined below.

General MMP Inhibition Assay Workflow

MMP_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Human MMP - Fluorogenic Substrate - Assay Buffer start->reagents inhibitor Prepare Serial Dilutions of This compound reagents->inhibitor incubation1 Pre-incubate MMP with PF-00356231 or Vehicle Control inhibitor->incubation1 incubation2 Add Fluorogenic Substrate to Initiate Reaction incubation1->incubation2 measurement Measure Fluorescence Intensity over Time (Kinetic Read) incubation2->measurement analysis Data Analysis: - Calculate Initial Reaction Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 Value measurement->analysis end End analysis->end

Figure 2: Generalized workflow for an in vitro MMP inhibition assay.

Development Status

Based on the limited publicly available information, the clinical development status of this compound is unclear. There are no readily accessible records of this compound entering clinical trials. It is possible that its development was discontinued during the preclinical phase for various reasons, which is a common outcome in the drug development process.

Conclusion

This compound is a potent and selective inhibitor of several matrix metalloproteinases, with notable in vitro activity. While its detailed discovery and development history remain largely undisclosed, the available data highlight its potential as a chemical tool for studying the roles of specific MMPs in health and disease. Further research would be necessary to fully elucidate its therapeutic potential. This technical guide provides a consolidated source of the current knowledge on this compound to aid researchers in their investigations.

Unveiling the Off-Target Profile of PF-00356231 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), an enzyme implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. As with any therapeutic candidate, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide provides an in-depth analysis of the known off-target interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Off-Target Activity Profile

The primary off-target activity of this compound has been characterized against other members of the matrix metalloproteinase family. The following table summarizes the available quantitative data on the inhibitory potency of this compound against its primary target (MMP-12) and several off-target MMPs.

TargetIC50 (μM)Fold Selectivity vs. MMP-12
MMP-12 1.4 -
MMP-130.000652154x more potent
MMP-30.393.6x more potent
MMP-90.981.4x more potent
MMP-81.71.2x less potent

Data sourced from Morales R, et al. J Mol Biol. 2004 Aug 20;341(4):1063-76.[1][2][3]

It is noteworthy that in the presence of acetohydroxamate (AH), the inhibitory potency of this compound against MMP-12 and MMP-13 is significantly increased, with IC50 values decreasing to 0.014 μM and 0.27 μM, respectively.[1][2]

Currently, there is no publicly available data on the off-target effects of this compound against other enzyme families, such as kinases, or on its interaction with cellular signaling pathways beyond its direct enzymatic inhibition of MMPs.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various MMPs was conducted using a fluorogenic substrate-based enzymatic assay. The following is a generalized protocol based on standard methodologies for MMP inhibition assays.

Materials:

  • Recombinant human MMP catalytic domains (MMP-3, MMP-8, MMP-9, MMP-12, MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Enzyme Preparation: Recombinant MMPs were activated according to the manufacturer's instructions. The activated enzymes were then diluted in Assay Buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.

  • Inhibitor Preparation: A stock solution of this compound was prepared in 100% DMSO. A dilution series was then prepared in Assay Buffer to achieve a range of final inhibitor concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add a pre-determined volume of the diluted enzyme solution.

    • Add an equal volume of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration).

    • Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding a pre-determined volume of the fluorogenic MMP substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorophore and quencher pair (e.g., Ex/Em = 328/393 nm).

    • Kinetic readings were taken at regular intervals for a specified duration (e.g., 30-60 minutes).

  • Data Analysis:

    • The initial reaction velocities (rates of fluorescence increase) were calculated for each inhibitor concentration.

    • The percentage of inhibition was calculated relative to the vehicle control.

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

As there is currently no available information on the specific signaling pathways modulated by this compound, a generalized diagram of a matrix metalloproteinase-mediated signaling pathway is provided below for illustrative purposes. Inhibition of MMPs by PF-00356231 would block the downstream events depicted.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus ECM_Component ECM Component (e.g., Collagen, Elastin) MMP MMP (e.g., MMP-12) ECM_Component->MMP Cleavage Receptor Cell Surface Receptor MMP->Receptor Ligand Release/ Activation Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Migration, Inflammation) Transcription_Factor->Gene_Expression Regulation PF00356231 PF-00356231 hydrochloride PF00356231->MMP

Generalized MMP-mediated signaling pathway.

The following diagram illustrates the general workflow for determining the IC50 of an enzyme inhibitor.

Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Inhibitor Dilution Series Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Add Substrate to Initiate Reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 using Non-linear Regression Plot_Data->Determine_IC50 End End Determine_IC50->End

References

PF-00356231 Hydrochloride: A Technical Guide for its Application as a Chemical Probe for MMP-12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. Its role in diseases such as chronic obstructive pulmonary disease (COPD) and atherosclerosis has made it a significant target for therapeutic intervention. PF-00356231 hydrochloride is a potent and selective, non-peptidic, non-zinc chelating inhibitor of MMP-12, making it a valuable tool for studying the biological functions of this enzyme. This technical guide provides an in-depth overview of this compound as a chemical probe for MMP-12, including its inhibitory activity, relevant signaling pathways, and experimental protocols.

Data Presentation: Inhibitory Profile of PF-00356231

The inhibitory activity of PF-00356231 is commonly measured by its half-maximal inhibitory concentration (IC50). It is important to note that different sources report conflicting IC50 values for PF-00356231 against MMP-12. This discrepancy may be due to variations in experimental conditions, such as the presence or absence of other substances. For instance, the presence of acetohydroxamate (AH) has been shown to significantly decrease the IC50 value of PF-00356231 for MMP-12.[1][2]

Table 1: In Vitro Inhibitory Activity of this compound against various MMPs

MMP TargetIC50 (µM) - Source A[1][2][3]IC50 (nM) - Source B[4]
MMP-12 1.4 14
MMP-30.39-
MMP-81.7-
MMP-90.98-
MMP-130.00065-

Table 2: Effect of Acetohydroxamate (AH) on the Inhibitory Activity of this compound

MMP TargetIC50 (µM) in the presence of AH[1][2]
MMP-12 0.014
MMP-130.27

MMP-12 Signaling Pathways

MMP-12 plays a crucial role in inflammatory signaling cascades. Understanding these pathways is essential for designing and interpreting experiments using PF-00356231.

MMP-12 in Macrophage Proliferation and Inflammation

MMP-12, primarily secreted by macrophages, can modulate the proliferation of these immune cells and the production of pro-inflammatory cytokines through the ERK/P38 MAPK signaling pathway.

MMP12_Macrophage_Signaling cluster_extracellular Extracellular cluster_cell Macrophage Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MMP12_up MMP-12 Upregulation Inflammatory_Stimulus->MMP12_up ERK_P38 ERK / P38 MAPK Pathway MMP12_up->ERK_P38 Proliferation Macrophage Proliferation ERK_P38->Proliferation Cytokines Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) ERK_P38->Cytokines PF00356231 PF-00356231 PF00356231->MMP12_up

MMP-12 mediated macrophage signaling pathway.
MMP-12 in Epithelial Cell Signaling and Chemokine Production

In epithelial cells, MMP-12 can induce the expression and release of the chemokine IL-8 (CXCL8) via transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway.

MMP12_Epithelial_Signaling cluster_extracellular Extracellular cluster_cell Epithelial Cell MMP12 MMP-12 EGFR EGFR MMP12->EGFR ERK12 ERK1/2 Activation EGFR->ERK12 AP1 AP-1 Activation ERK12->AP1 IL8_Gene IL-8 (CXCL8) Gene Expression AP1->IL8_Gene IL8_Release IL-8 (CXCL8) Release IL8_Gene->IL8_Release PF00356231 PF-00356231 PF00356231->MMP12

MMP-12 induced IL-8 production in epithelial cells.

Experimental Protocols

The following are representative protocols for assessing the activity of MMP-12 and the inhibitory potential of compounds like PF-00356231. Note that the specific protocol used for the initial characterization of PF-00356231 is detailed in Morales R, et al. J Mol Biol. 2004 Aug 20;341(4):1063-76, which should be consulted for precise experimental conditions if available.

In Vitro MMP-12 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for determining the IC50 of an inhibitor against MMP-12 using a fluorogenic substrate.

MMP12_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant human MMP-12 - Assay buffer - Fluorogenic MMP substrate - PF-00356231 dilutions Start->Prepare_Reagents Plate_Setup Plate Setup (96-well plate): - Add assay buffer - Add PF-00356231 dilutions - Add MMP-12 enzyme Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubate Incubate at 37°C (protect from light) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em = 328/393 nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Plot fluorescence vs. inhibitor concentration - Calculate IC50 value Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Workflow for in vitro MMP-12 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human MMP-12 in assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic MMP substrate in DMSO and dilute to the working concentration in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add assay buffer, followed by the different concentrations of PF-00356231.

    • Add the diluted MMP-12 enzyme to each well (except for the no-enzyme control).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C, protected from light, for the desired time period (e.g., 60 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vivo Studies
  • LPS-induced pulmonary inflammation: Intratracheal or intranasal administration of lipopolysaccharide (LPS) in rodents induces an inflammatory response characterized by the influx of macrophages and neutrophils, and increased MMP-12 expression.

  • Cigarette smoke-induced COPD: Chronic exposure of mice to cigarette smoke leads to the development of emphysema and other features of COPD, with a key role for MMP-12 in the pathogenesis.

  • Elastase-induced emphysema: Intratracheal instillation of elastase in rodents directly damages the lung parenchyma, mimicking the destructive effects of MMP-12.

In such models, PF-00356231 could be administered systemically or locally to investigate the in vivo consequences of MMP-12 inhibition on inflammatory cell recruitment, cytokine production, and tissue remodeling.

Conclusion

This compound is a valuable chemical probe for elucidating the multifaceted roles of MMP-12 in health and disease. Its non-peptidic and non-zinc chelating nature offers advantages in terms of specificity. Researchers utilizing this compound should be mindful of the reported variations in its IC50 value and consider the specific experimental context. The provided signaling pathways and experimental protocols offer a framework for the effective application of PF-00356231 in advancing our understanding of MMP-12 biology and its potential as a therapeutic target.

References

An In-depth Technical Guide to PF-00356231 Hydrochloride: A Selective Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00356231 hydrochloride (CAS Number: 820223-77-6) is a potent and selective, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase. MMP-12 is a key enzyme implicated in the degradation of the extracellular matrix, particularly elastin, and plays a significant role in various physiological and pathological processes, including tissue remodeling, inflammation, and the progression of diseases such as chronic obstructive pulmonary disease (COPD) and cancer. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, experimental protocols for its evaluation, and the key signaling pathways modulated by the inhibition of MMP-12 with this compound.

Chemical and Physical Properties

This compound is a synthetic molecule belonging to the class of phenylpyridines.[1] Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 820223-77-6
Molecular Formula C₂₅H₂₁ClN₂O₃S
Molecular Weight 464.96 g/mol
Synonyms (3R)-3-Phenyl-3-[({4-[4-(4-pyridinyl)phenyl]-2-thienyl}carbonyl)amino]propanoic acid hydrochloride

Mechanism of Action and Biochemical Data

This compound functions as a competitive inhibitor of matrix metalloproteinases, with a notable selectivity for MMP-12.[2] Unlike many traditional MMP inhibitors, it employs a non-zinc chelating mechanism of action, which can offer a more specific inhibitory profile and potentially reduce off-target effects associated with broad-spectrum zinc chelation. The inhibitory potency of this compound against a panel of MMPs has been determined through in vitro enzymatic assays, with the half-maximal inhibitory concentrations (IC₅₀) summarized below.

Target MMPIC₅₀ (μM)
MMP-12 1.4
MMP-13 0.00065
MMP-3 0.39
MMP-9 0.98
MMP-8 1.7

Data sourced from MedChemExpress and Proteintech product data sheets, referencing Morales R, et al. J Mol Biol. 2004 Aug 20;341(4):1063-76.[2]

Experimental Protocols

The following sections detail standardized methodologies for the evaluation of this compound's inhibitory activity against MMP-12. These protocols are based on commonly used fluorometric and colorimetric inhibitor screening assays.

Fluorometric MMP-12 Inhibitor Screening Assay

This assay quantifies MMP-12 activity by measuring the fluorescence generated from the cleavage of a quenched fluorogenic peptide substrate.

Materials:

  • Recombinant human MMP-12 enzyme

  • MMP Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 328/420 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a dilution series of this compound in Assay Buffer to achieve the desired final concentrations.

    • Dilute the MMP-12 enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

  • Assay Setup:

    • To the wells of the 96-well plate, add the diluted this compound solutions.

    • Include control wells: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate, no enzyme).

    • Add the diluted MMP-12 enzyme to all wells except the negative control.

    • Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

    • Immediately begin kinetic reading of fluorescence intensity at Ex/Em = 328/420 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

G Workflow for Fluorometric MMP-12 Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_inhibitor Prepare PF-00356231 HCl Dilution Series add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Dilute MMP-12 Enzyme add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Dilute Fluorogenic Substrate add_substrate Add Substrate to Initiate prep_substrate->add_substrate add_inhibitor->add_enzyme incubate Incubate (37°C, 30-60 min) add_enzyme->incubate incubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calc_rate Calculate Reaction Rates read_fluorescence->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for determining the IC₅₀ of this compound using a fluorometric assay.

Colorimetric MMP-12 Inhibitor Screening Assay

This assay relies on the cleavage of a thiopeptide substrate by MMP-12, which produces a sulfhydryl group that reacts with DTNB (Ellman's reagent) to generate a colored product detectable by absorbance.[3]

Materials:

  • Recombinant human MMP-12 enzyme

  • Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC₂H₅)

  • DTNB [5,5'-dithiobis(2-nitrobenzoic acid)]

  • This compound

  • Assay Buffer

  • 96-well clear microplate

  • Absorbance microplate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution and a dilution series of this compound in Assay Buffer.

    • Dilute the MMP-12 enzyme and the thiopeptide substrate in Assay Buffer.

  • Assay Setup:

    • Add the diluted this compound solutions to the wells of the 96-well plate.

    • Include positive and negative controls as described for the fluorometric assay.

    • Add the diluted MMP-12 enzyme to all wells except the negative control.

    • Add DTNB to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the diluted thiopeptide substrate to all wells.

    • Measure the absorbance at 412 nm kinetically over 15-30 minutes at 37°C.

  • Data Analysis:

    • The data analysis is analogous to the fluorometric assay, using the rate of change in absorbance to determine the IC₅₀ value.

Signaling Pathways Modulated by MMP-12 Inhibition

MMP-12 is a critical modulator of the cellular microenvironment. Its enzymatic activity on extracellular matrix components and other signaling molecules can initiate downstream signaling cascades that influence inflammation, cell migration, and tissue remodeling. Inhibition of MMP-12 by this compound can therefore have significant effects on these pathways.

Overview of MMP-12 Mediated Signaling

Activated MMP-12, often secreted by macrophages, can cleave various substrates, including elastin. The resulting elastin fragments can act as signaling molecules, for example, by binding to receptors on inflammatory cells and promoting further inflammation. Additionally, MMP-12 can process and activate other signaling molecules, such as cytokines and chemokines, amplifying inflammatory responses.

G Simplified Overview of MMP-12 Signaling cluster_stimulus Initial Stimulus cluster_cellular Cellular Response cluster_enzymatic Enzymatic Activity cluster_downstream Downstream Effects stimulus Inflammatory Stimuli (e.g., cigarette smoke, pathogens) macrophage Macrophage Activation stimulus->macrophage mmp12_secretion MMP-12 Secretion macrophage->mmp12_secretion ecm_degradation ECM Degradation (e.g., Elastin) mmp12_secretion->ecm_degradation cytokine_activation Cytokine/Chemokine Activation mmp12_secretion->cytokine_activation inflammation Inflammation ecm_degradation->inflammation tissue_remodeling Tissue Remodeling ecm_degradation->tissue_remodeling cytokine_activation->inflammation cell_migration Cell Migration cytokine_activation->cell_migration

Caption: A simplified overview of the signaling cascade initiated by inflammatory stimuli, leading to MMP-12 secretion and its downstream effects.

Impact of this compound on MMP-12 Signaling

By inhibiting the catalytic activity of MMP-12, this compound effectively blocks the downstream consequences of its enzymatic action. This includes the prevention of excessive extracellular matrix degradation and the attenuation of pro-inflammatory signaling cascades.

G Inhibitory Action of PF-00356231 on MMP-12 Pathway mmp12 Active MMP-12 ecm_degradation ECM Degradation mmp12->ecm_degradation Leads to cytokine_activation Cytokine Activation mmp12->cytokine_activation Leads to pf00356231 PF-00356231 Hydrochloride pf00356231->mmp12 Inhibits tissue_remodeling Tissue Remodeling ecm_degradation->tissue_remodeling inflammation Inflammation cytokine_activation->inflammation

Caption: The mechanism of action of this compound in blocking the downstream effects of MMP-12.

Conclusion

This compound is a valuable research tool for investigating the roles of MMP-12 in health and disease. Its selectivity and non-zinc chelating mechanism of action make it a more targeted inhibitor compared to broad-spectrum MMP inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to effectively utilize and understand the biochemical and cellular effects of this compound. Further research into the in vivo efficacy and safety of this compound and similar selective MMP-12 inhibitors may pave the way for novel therapeutic strategies for a range of inflammatory and tissue-destructive diseases.

References

Methodological & Application

Application Notes and Protocols for PF-00356231 Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM) and play crucial roles in tissue remodeling, inflammation, and cancer metastasis.[1][3][4] Dysregulation of MMP activity is implicated in various pathologies, making them important therapeutic targets.[3][4] this compound exhibits inhibitory activity against several MMPs, with varying potencies.[1][2][5]

This document provides detailed protocols for utilizing this compound in cell-based assays to investigate its inhibitory effects on MMP activity.

Mechanism of Action and Signaling Pathways

MMPs are key regulators of the cellular microenvironment. They are secreted as inactive zymogens (pro-MMPs) and, upon activation, degrade various components of the ECM, such as collagen, fibronectin, and laminin.[4] This degradation facilitates cell migration, invasion, and proliferation.[1] MMPs also modulate signaling pathways by cleaving and releasing growth factors, cytokines, and cell surface receptors.[3] Several signaling pathways, including Ras/MAPK, Wnt/β-catenin, and NF-κB, can drive the expression of MMPs.[3]

This compound acts by binding to the catalytic domain of specific MMPs, thereby inhibiting their enzymatic activity.[2] Its inhibitory profile makes it a valuable tool for studying the roles of specific MMPs in various cellular processes.

MMP_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 MMP Regulation cluster_2 Downstream Effects Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK Cytokines Cytokines NF-kB NF-kB Cytokines->NF-kB MMP Gene Transcription MMP Gene Transcription Ras/MAPK->MMP Gene Transcription Wnt/beta-catenin Wnt/beta-catenin Wnt/beta-catenin->MMP Gene Transcription NF-kB->MMP Gene Transcription pro-MMPs pro-MMPs MMP Gene Transcription->pro-MMPs Active MMPs Active MMPs pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Release of Bioactive Molecules Release of Bioactive Molecules Active MMPs->Release of Bioactive Molecules Cell Migration Cell Migration ECM Degradation->Cell Migration Cell Invasion Cell Invasion ECM Degradation->Cell Invasion PF-00356231 PF-00356231 PF-00356231->Active MMPs Inhibition

MMP Signaling Pathway and Inhibition by PF-00356231.

Quantitative Data Summary

The inhibitory activity of this compound against various MMPs is summarized below.

Target MMPIC50 (µM)Reference
MMP-130.00065[1][2][5]
MMP-30.39[1][2][5]
MMP-90.98[1][2][5]
MMP-121.4[1][2][5]
MMP-81.7[1][2][5]

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

The following protocols provide a general framework for assessing the efficacy of this compound in cell-based assays. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in DMSO at a concentration of 18.9 mg/mL (40.6 mM).[5]

  • Procedure:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 years as a powder or at -80°C for up to 1 year in solvent.[5]

Cell Culture and Treatment
  • Cell Lines: Select a cell line known to express the MMP of interest. This can be determined by literature search, qPCR, or Western blotting.

  • Procedure:

    • Culture the cells in their recommended growth medium until they reach the desired confluency (typically 70-80%).

    • Seed the cells into appropriate culture plates (e.g., 96-well plates for activity assays, larger plates for collecting conditioned media for Western blotting).

    • Allow the cells to adhere overnight.

    • The following day, replace the growth medium with a serum-free or low-serum medium to reduce background protease activity from serum components.

    • Prepare a series of dilutions of this compound in the serum-free/low-serum medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar, bracketing the known IC50 values. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Add the diluted inhibitor or vehicle to the cells and incubate for a suitable period (e.g., 24-48 hours). The incubation time should be optimized based on the kinetics of MMP production and secretion by the chosen cell line.

Experimental_Workflow Cell Seeding Cell Seeding Cell Adhesion (Overnight) Cell Adhesion (Overnight) Cell Seeding->Cell Adhesion (Overnight) Serum Starvation Serum Starvation Cell Adhesion (Overnight)->Serum Starvation Treatment with PF-00356231 Treatment with PF-00356231 Serum Starvation->Treatment with PF-00356231 Incubation (24-48h) Incubation (24-48h) Treatment with PF-00356231->Incubation (24-48h) Collection of Conditioned Media Collection of Conditioned Media Incubation (24-48h)->Collection of Conditioned Media MMP Activity Assay MMP Activity Assay Collection of Conditioned Media->MMP Activity Assay Data Analysis Data Analysis MMP Activity Assay->Data Analysis

General Experimental Workflow for Cell-Based MMP Inhibition Assays.
Measurement of MMP Activity

The activity of secreted MMPs in the conditioned media can be measured using commercially available activity assay kits. These kits typically utilize a fluorogenic or colorimetric substrate that is cleaved by the active MMP, resulting in a measurable signal.

  • General Principle:

    • Fluorogenic Assays: These assays use a quenched fluorescent substrate. Upon cleavage by the MMP, the fluorophore is released from the quencher, leading to an increase in fluorescence.[6][7]

    • Colorimetric Assays: These assays employ a chromogenic substrate that releases a colored product upon cleavage by the MMP.

    • ELISA-based Activity Assays: These assays first capture the MMP of interest using a specific antibody coated on a microplate. The activity of the captured enzyme is then measured by adding a substrate.[8][9][10][11]

  • Recommended Assay Kits:

MMP TargetAssay TypeSupplier Examples
MMP-3FluorometricAbcam (ab118972), Creative BioMart, AAT Bioquest
MMP-8ELISA/ActivityIlex Life Sciences, BioVendor, biosensis
MMP-9ELISA/ActivityIlex Life Sciences, BioVendor
MMP-12FluorogenicBPS Bioscience
MMP-13Fluorogenic/ELISABPS Bioscience, Chondrex, Inc., Invitrogen
  • General Procedure (using a fluorogenic assay kit as an example):

    • Collect the conditioned media from the treated and control cells.

    • Centrifuge the media to remove any cells or debris.

    • Follow the manufacturer's protocol for the specific MMP activity assay kit. This typically involves: a. Adding the conditioned media samples to the wells of a microplate. b. Adding the fluorogenic substrate to each well. c. Incubating the plate at 37°C for the recommended time. d. Measuring the fluorescence using a microplate reader at the specified excitation and emission wavelengths.

    • Calculate the MMP activity based on a standard curve generated with a known amount of active MMP enzyme, if provided with the kit.

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

Data Presentation and Analysis
  • Present the dose-response data in a table and/or a graph, plotting the percentage of MMP inhibition versus the concentration of this compound.

  • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the MMP activity, using appropriate software (e.g., GraphPad Prism).

Conclusion

These protocols provide a comprehensive guide for utilizing this compound in cell-based assays to characterize its inhibitory effects on specific MMPs. By following these methodologies, researchers can effectively investigate the role of these proteases in various biological and pathological processes. It is crucial to optimize the experimental conditions for each specific cell line and research question to ensure reliable and reproducible results.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12).[1] It also demonstrates inhibitory activity against several other MMPs, including MMP-13, MMP-9, MMP-8, and MMP-3.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in various pathological processes, including inflammation, tumor progression, and tissue remodeling.[1] These application notes provide detailed information on the recommended solvents, preparation of solutions, and a protocol for an in vitro MMP inhibition assay using this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₂₁ClN₂O₃S
Molecular Weight 464.96 g/mol
CAS Number 820223-77-6
Purity >98%
IC₅₀ Values
   MMP-121.4 µM
   MMP-130.65 nM
   MMP-30.39 µM
   MMP-90.98 µM
   MMP-81.7 µM
Solubility
   DMSO18.9 mg/mL (40.6 mM)
   AqueousLimited solubility, see protocol for details.
Storage
   Powder-20°C for 3 years
   In Solvent-80°C for 1 year

Recommended Solvents and Solution Preparation

Recommended Solvents

The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO) . While hydrochloride salts of compounds can have some aqueous solubility, the complex organic structure of PF-00356231 limits its solubility in aqueous buffers like water or phosphate-buffered saline (PBS). For cell-based assays, it is standard practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, use 4.65 mg of this compound (Molecular Weight = 464.96). Calculation: 0.01 mol/L * 0.001 L * 464.96 g/mol = 0.00465 g = 4.65 mg

    • Add the appropriate volume of DMSO to the vial.

    • Vortex briefly to dissolve the powder completely. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1]

Protocol for Preparation of Working Solutions
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer or cell culture medium

  • Procedure:

    • Thaw the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Important: Ensure the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific MMP (e.g., MMP-12) using a fluorogenic substrate.

  • Materials:

    • Recombinant active MMP-12 enzyme

    • Fluorogenic MMP-12 substrate (e.g., a FRET-based peptide)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35)

    • This compound working solutions

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a dilution series of this compound in the assay buffer.

    • In the 96-well plate, add the following to each well:

      • Enzyme Control: 25 µL of assay buffer + 50 µL of diluted MMP-12 enzyme solution.

      • Inhibitor Wells: 25 µL of this compound working solution + 50 µL of diluted MMP-12 enzyme solution.

      • Blank (No Enzyme): 75 µL of assay buffer.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP-12 substrate to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 490/520 nm) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Subtract the slope of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway of MMP-12 in Pathogenesis

MMP12_Signaling_Pathway Stimuli Pathogenic Stimuli (e.g., Cigarette Smoke, Oxidized LDL) Macrophage Macrophage Stimuli->Macrophage Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Macrophage->Cytokines Secretion ProMMP12 Pro-MMP-12 (Inactive) Macrophage->ProMMP12 Secretion Cytokines->Macrophage Upregulation of Pro-MMP-12 Expression MMP12 Active MMP-12 ProMMP12->MMP12 Activation ECM Extracellular Matrix (Elastin, Collagen) MMP12->ECM Cleavage Degradation ECM Degradation ECM->Degradation Remodeling Tissue Remodeling & Inflammation Degradation->Remodeling PF00356231 PF-00356231 Hydrochloride PF00356231->MMP12 Inhibition

Caption: Simplified signaling pathway of MMP-12 activation and its inhibition by this compound.

Experimental Workflow for In Vitro MMP Inhibition Assay

MMP_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - MMP-12 Enzyme - PF-00356231 Dilutions - Assay Buffer Start->PrepareReagents PlateSetup Set up 96-well Plate: - Enzyme Control - Inhibitor Wells - Blank Wells PrepareReagents->PlateSetup PreIncubate Pre-incubate at 37°C for 15-30 min PlateSetup->PreIncubate AddSubstrate Add Fluorogenic MMP-12 Substrate PreIncubate->AddSubstrate MeasureFluorescence Kinetic Fluorescence Reading at 37°C for 30-60 min AddSubstrate->MeasureFluorescence DataAnalysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC₅₀ MeasureFluorescence->DataAnalysis End End DataAnalysis->End

References

Application Notes and Protocols for PF-00356231 Hydrochloride in MMP-9 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of extracellular matrix (ECM) components. Its overexpression is implicated in various pathological processes, including tumor invasion, metastasis, and inflammation. PF-00356231 hydrochloride is a potent inhibitor of several matrix metalloproteinases, including MMP-9. These application notes provide detailed protocols for utilizing this compound to inhibit MMP-9 activity in experimental settings.

Data Presentation

The inhibitory activity of this compound against a panel of matrix metalloproteinases is summarized below. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity profile.

EnzymeIC50 (µM)
MMP-130.00065
MMP-30.39
MMP-9 0.98
MMP-121.4
MMP-81.7

Signaling Pathways

MMP-9 expression and activity are regulated by complex signaling networks initiated by various extracellular stimuli such as growth factors and cytokines. These signals converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways, which in turn regulate the transcription of the MMP-9 gene. While the precise mechanism of this compound's interaction with these pathways is a subject of ongoing research, its direct inhibition of MMP-9 activity provides a valuable tool to probe the functional consequences of MMP-9 downstream of these signaling cascades.

MMP9_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokines->Receptor Tyrosine Kinases MAPK Pathway MAPK Pathway Receptor Tyrosine Kinases->MAPK Pathway PI3K-Akt Pathway PI3K-Akt Pathway Receptor Tyrosine Kinases->PI3K-Akt Pathway Transcription Factors (e.g., AP-1, NF-κB) Transcription Factors (e.g., AP-1, NF-κB) MAPK Pathway->Transcription Factors (e.g., AP-1, NF-κB) PI3K-Akt Pathway->Transcription Factors (e.g., AP-1, NF-κB) MMP-9 Gene Transcription MMP-9 Gene Transcription Transcription Factors (e.g., AP-1, NF-κB)->MMP-9 Gene Transcription Pro-MMP-9 Pro-MMP-9 MMP-9 Gene Transcription->Pro-MMP-9 Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 ECM Degradation ECM Degradation Active MMP-9->ECM Degradation PF-00356231 PF-00356231 Hydrochloride PF-00356231->Active MMP-9

Caption: Generalized MMP-9 signaling pathway and the inhibitory action of PF-00356231.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of this compound on MMP-9 activity and function.

Experimental Workflow

The general workflow for investigating the inhibitory potential of this compound on MMP-9 involves cell culture, treatment with the inhibitor, and subsequent analysis of MMP-9 activity and cell invasion.

Experimental_Workflow Cell Culture Cell Culture Treatment with PF-00356231 Treatment with PF-00356231 Cell Culture->Treatment with PF-00356231 Conditioned Media Collection Conditioned Media Collection Treatment with PF-00356231->Conditioned Media Collection Cell Lysate Preparation Cell Lysate Preparation Treatment with PF-00356231->Cell Lysate Preparation Gelatin Zymography Gelatin Zymography Conditioned Media Collection->Gelatin Zymography Cell Invasion Assay Cell Invasion Assay Cell Lysate Preparation->Cell Invasion Assay Data Analysis Data Analysis Gelatin Zymography->Data Analysis Cell Invasion Assay->Data Analysis

Application Notes and Protocols for PF-00356231 Hydrochloride in a Mouse Model of COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation and emphysema.[1] A key family of enzymes implicated in the pathogenesis of COPD, particularly in the breakdown of lung elastin leading to emphysema, is the matrix metalloproteinases (MMPs).[2][3] PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of MMP-12 (macrophage elastase), with additional inhibitory activity against MMP-3, MMP-8, MMP-9, and MMP-13. Given that MMP-12 is highly expressed in alveolar macrophages of COPD patients and is crucial for the development of cigarette smoke-induced emphysema in preclinical models, its inhibition presents a promising therapeutic strategy.[1][2][4]

These application notes provide a detailed protocol for the use of this compound in a cigarette smoke-induced mouse model of COPD to evaluate its therapeutic potential.

Mechanism of Action and Signaling Pathway

In COPD, exposure to cigarette smoke triggers an inflammatory response in the lungs, leading to the recruitment and activation of macrophages and neutrophils.[2] These activated immune cells release a variety of proteases, including MMP-12. MMP-12 directly degrades elastin, a critical component of the lung's extracellular matrix responsible for its elastic recoil.[5] The degradation of elastin leads to the destruction of alveolar walls, resulting in emphysema. Furthermore, MMP-12 can amplify the inflammatory cascade by processing and activating other pro-inflammatory mediators.[2] By inhibiting MMP-12, this compound is hypothesized to block the breakdown of elastin and reduce the pro-inflammatory signaling, thereby attenuating the development of emphysema and lung inflammation.

MMP-12_Signaling_Pathway_in_COPD CS Cigarette Smoke AM Alveolar Macrophage CS->AM activates MMP12_act Active MMP-12 AM->MMP12_act secretes Elastin Elastin (Extracellular Matrix) MMP12_act->Elastin degrades Inflammation Inflammation (Neutrophil/Macrophage Recruitment) MMP12_act->Inflammation promotes Emphysema Emphysema (Alveolar Destruction) Elastin->Emphysema PF00356231 PF-00356231 HCl PF00356231->MMP12_act inhibits Experimental_Workflow_COPD_Mouse_Model Start Start: C57BL/6 Mice (8-10 weeks) Grouping Grouping (n=8-10/group): 1. Air + Vehicle 2. CS + Vehicle 3. CS + PF-00356231 HCl Start->Grouping CS_Exposure Cigarette Smoke (CS) Exposure (12 weeks) Grouping->CS_Exposure Treatment Treatment Administration (Weeks 8-12) Daily IP Injection CS_Exposure->Treatment Endpoint Endpoint Analysis (24h after last exposure) Treatment->Endpoint BAL Bronchoalveolar Lavage (BAL): - Total & Differential Cell Counts - Cytokine Analysis (ELISA) Endpoint->BAL Lung_Function Lung Function Measurement: - Compliance - Resistance Endpoint->Lung_Function Histology Lung Histology: - H&E Staining - Mean Linear Intercept (MLI) Endpoint->Histology

References

Application Notes and Protocols for PF-00356231 Hydrochloride in Extracellular Matrix Remodeling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[3] Dysregulation of MMP activity is implicated in numerous physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis, primarily through the remodeling of the ECM.[3][4] this compound's inhibitory profile makes it a valuable tool for investigating the specific roles of MMPs in these processes.

This document provides detailed application notes and experimental protocols for the use of this compound in studying ECM remodeling.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound against a panel of MMPs is summarized below. This data is essential for selecting appropriate experimental concentrations and for interpreting results.

Target MMPIC50 (μM)Notes
MMP-121.4The IC50 value is decreased to 0.014 μM in the presence of acetohydroxamate (AH).[1]
MMP-130.00065The IC50 value is decreased to 0.27 μM in the presence of acetohydroxamate (AH).[1]
MMP-81.7
MMP-90.98
MMP-30.39

Signaling Pathways and Experimental Workflow

To effectively utilize this compound in research, it is crucial to understand the signaling pathways influenced by its target MMPs and the general experimental workflow for its application.

Signaling Pathway of MMP-Mediated ECM Remodeling

MMPs are key downstream effectors in signaling pathways that regulate tissue remodeling. For instance, growth factors like Transforming Growth Factor-beta (TGF-β) can induce the expression of MMPs, which in turn degrade ECM components, leading to cellular invasion and migration. Inhibition of these MMPs by this compound can block these downstream events.

MMP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Extracellular Space TGF-beta_Receptor TGF-β Receptor SMADs SMADs TGF-beta_Receptor->SMADs MAPK MAPK Pathway TGF-beta_Receptor->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) SMADs->Transcription_Factors MAPK->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Pro-MMPs Pro-MMPs MMP_Gene_Expression->Pro-MMPs Active_MMPs Active MMPs (MMP-3, -8, -9, -12, -13) Pro-MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation (Collagen, Gelatin, etc.) Active_MMPs->ECM_Degradation Cell_Invasion_Migration Cell Invasion & Migration ECM_Degradation->Cell_Invasion_Migration TGF-beta TGF-β TGF-beta->TGF-beta_Receptor PF-00356231 PF-00356231 hydrochloride PF-00356231->Active_MMPs Inhibition

Caption: TGF-β signaling induces MMP expression, leading to ECM degradation.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the effect of this compound on ECM remodeling in a cell-based assay.

Experimental_Workflow cluster_assays ECM Remodeling Assays Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Cancer Cells) Treatment 2. Treatment - Vehicle Control - PF-00356231 (Dose-Response) - Positive Control (e.g., Broad-spectrum MMPi) Cell_Culture->Treatment Incubation 3. Incubation (Time-course) Treatment->Incubation Assay 4. Assay for ECM Remodeling Incubation->Assay Zymography Gelatin Zymography (MMP-9 activity) Assay->Zymography Western_Blot Western Blot (MMP expression, ECM protein levels) Assay->Western_Blot Invasion_Assay Invasion/Migration Assay (e.g., Boyden Chamber) Assay->Invasion_Assay IF Immunofluorescence (Collagen degradation) Assay->IF Data_Analysis 5. Data Analysis & Interpretation Zymography->Data_Analysis Western_Blot->Data_Analysis Invasion_Assay->Data_Analysis IF->Data_Analysis

Caption: Workflow for assessing PF-00356231's effect on ECM remodeling.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on ECM remodeling. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.

Protocol 1: Gelatin Zymography for MMP-9 Activity

This protocol is designed to detect the enzymatic activity of gelatinases, such as MMP-9, in conditioned media from cell cultures.

Materials:

  • Cells of interest (e.g., HT-1080 fibrosarcoma cells, which have high endogenous MMP-9 expression)

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Protein concentration assay kit (e.g., BCA)

  • Non-reducing sample buffer

  • SDS-PAGE gel containing 1 mg/mL gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Wash cells twice with serum-free medium.

    • Incubate cells in serum-free medium containing different concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle (DMSO) for 24-48 hours.

  • Sample Preparation:

    • Collect the conditioned media and centrifuge to remove cell debris.

    • Determine the protein concentration of each sample.

    • Normalize samples to equal protein concentration and mix with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load 20-30 μg of protein per lane into a gelatin-containing SDS-PAGE gel.

    • Run the gel at 125V until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation.

    • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue for 1 hour.

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

    • Quantify band intensity using densitometry software.

Protocol 2: Western Blot for MMP Expression and ECM Protein Levels

This protocol allows for the detection of changes in the expression levels of specific MMPs and ECM proteins (e.g., collagen, fibronectin) in cell lysates.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-MMP-9, anti-MMP-13, anti-Collagen I)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer and determine protein concentration.

    • Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer.

  • Electrophoresis and Transfer:

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vitro Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of cells to invade through a basement membrane matrix, a process highly dependent on MMP activity.

Materials:

  • Boyden chamber inserts with an 8 μm pore size membrane

  • Matrigel or another basement membrane matrix

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Calcein AM or crystal violet for cell staining

Procedure:

  • Chamber Preparation:

    • Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Cell Seeding and Treatment:

    • Resuspend cells in serum-free medium containing various concentrations of this compound or vehicle.

    • Seed the cells into the upper chamber of the inserts.

    • Add medium containing a chemoattractant to the lower chamber.

  • Incubation:

    • Incubate the chambers for 12-48 hours at 37°C in a CO2 incubator.

  • Quantification of Invasion:

    • Remove non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet or a fluorescent dye like Calcein AM.

    • Count the number of invading cells in several fields of view under a microscope or quantify fluorescence using a plate reader.

Protocol 4: Immunofluorescence for Collagen Degradation

This protocol visualizes the degradation of a fluorescently labeled collagen matrix by cells.

Materials:

  • Glass coverslips

  • Fluorescently labeled collagen (e.g., FITC-collagen)

  • Cells of interest

  • This compound

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Matrix Preparation:

    • Coat glass coverslips with fluorescently labeled collagen.

  • Cell Seeding and Treatment:

    • Seed cells onto the collagen-coated coverslips.

    • Allow cells to adhere, then treat with this compound or vehicle.

  • Incubation:

    • Incubate for 24-72 hours to allow for matrix degradation.

  • Staining and Imaging:

    • Fix the cells with 4% PFA.

    • Stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

    • Image the coverslips using a fluorescence microscope. Areas of matrix degradation will appear as dark, non-fluorescent regions under the cells.

    • Quantify the area of degradation per cell or per field of view.

Conclusion

This compound is a versatile and potent inhibitor of key MMPs involved in extracellular matrix remodeling. The data and protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of various physiological and pathological processes where ECM dynamics play a critical role. As with any inhibitor, careful dose-response and time-course experiments are recommended to determine the optimal conditions for each specific experimental system.

References

Application Notes and Protocols for Western Blot Analysis Following PF-00356231 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00356231 hydrochloride is a potent and specific, non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinase-12 (MMP-12). It also demonstrates inhibitory activity against MMP-13, MMP-9, MMP-3, and MMP-8.[1][2] Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix (ECM).[3][4] Dysregulation of MMP activity is implicated in a variety of pathological processes, including inflammation, cancer metastasis, and cardiovascular diseases.[5][6]

This document provides a detailed protocol for utilizing Western blotting to analyze the effects of this compound treatment on the expression and activation of its target MMPs and key downstream signaling proteins. By assessing changes in protein levels and phosphorylation states, researchers can elucidate the mechanism of action of this compound and its impact on cellular signaling cascades.

Key Signaling Pathways

This compound targets several MMPs that are integral to various signaling pathways. Understanding these pathways is critical for selecting appropriate protein targets for Western blot analysis to assess the compound's efficacy and mechanism of action.

  • MMP-12: Inhibition of MMP-12 can affect the PI3K/AKT and immune-related pathways.[7]

  • MMP-13: This MMP is involved in the Wnt/β-catenin, PI3K/ERK, and NF-κB signaling pathways.[8][9]

  • MMP-9: Downstream signaling of MMP-9 involves the NF-κB, p38 MAPK, JNK, and Smad3 pathways.[10][11]

  • MMP-3: The activity of MMP-3 is linked to the NF-κB, MAPK, and PI3K/Akt signaling pathways.[12]

  • MMP-8: This metalloproteinase can modulate the MAPK and NF-κB signaling pathways.[13]

A diagram illustrating the major signaling pathways affected by the MMPs targeted by this compound is presented below.

cluster_MMPs PF-00356231 targets cluster_Pathways Downstream Signaling Pathways MMP12 MMP-12 PI3K_AKT PI3K/AKT MMP12->PI3K_AKT MMP13 MMP-13 MMP13->PI3K_AKT Wnt Wnt/β-catenin MMP13->Wnt NFkB NF-κB MMP13->NFkB MMP9 MMP-9 MAPK MAPK (p38, JNK, ERK) MMP9->MAPK MMP9->NFkB Smad Smad3 MMP9->Smad MMP3 MMP-3 MMP3->PI3K_AKT MMP3->MAPK MMP3->NFkB MMP8 MMP-8 MMP8->MAPK MMP8->NFkB

Signaling pathways modulated by MMPs targeted by PF-00356231.

Data Presentation

Quantitative data from Western blot analysis should be summarized in a clear and structured format to facilitate comparison between different treatment conditions. Densitometric analysis of protein bands should be performed and normalized to a loading control (e.g., GAPDH or β-actin).

Treatment GroupConcentration (µM)Relative Pro-MMP-9 Expression (Normalized to Control)Relative Active MMP-9 Expression (Normalized to Control)Relative p-p38/total-p38 Ratio (Normalized to Control)
Vehicle Control 01.001.001.00
PF-00356231 0.10.950.650.70
PF-00356231 10.900.300.40
PF-00356231 100.880.100.15

Experimental Protocol

This protocol details the steps for treating cells with this compound and subsequently analyzing protein expression and activation by Western blot.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., HT-1080 fibrosarcoma cells, known to express various MMPs) and complete culture medium.

  • This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and store at -20°C.

  • Lysis Buffer: RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[14][15][16]

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue.

  • Protein Transfer: PVDF or nitrocellulose membranes, methanol, transfer buffer (Tris, glycine, SDS).[3]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-MMP-12

    • Rabbit anti-MMP-13

    • Rabbit anti-MMP-9 (detects both pro- and active forms)[17]

    • Rabbit anti-MMP-3

    • Rabbit anti-MMP-8

    • Rabbit anti-phospho-p38 MAPK

    • Mouse anti-p38 MAPK

    • Rabbit anti-phospho-Akt

    • Mouse anti-Akt

    • Rabbit anti-IκBα

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager or X-ray film and developer.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted in the following diagram.

A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Data Analysis I->J

Experimental workflow for Western blot analysis.
Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to achieve 70-80% confluency on the day of treatment.

    • Starve the cells in serum-free medium for 12-24 hours, if necessary, to reduce basal signaling activity.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Extraction:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.[18]

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the dish.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[14]

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane with TBST.

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with the appropriate primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with an ECL detection reagent according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[3]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the corresponding loading control band (β-actin or GAPDH) in the same lane.

    • For phosphorylated proteins, calculate the ratio of the phosphorylated protein to the total protein.

    • Express the results as a fold change relative to the vehicle-treated control.

References

Application Notes and Protocols for PF-00356231 Hydrochloride in Zymography Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of PF-00356231 hydrochloride, a potent matrix metalloproteinase (MMP) inhibitor, in zymography assays. This document includes detailed protocols, data presentation for its inhibitory activity, and diagrams to illustrate experimental workflows and signaling pathways.

Introduction to this compound

This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of several matrix metalloproteinases. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, cancer cell invasion, and metastasis. Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9. This method allows for the assessment of MMP activity and the efficacy of their inhibitors.

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against a panel of MMPs has been determined, with the half-maximal inhibitory concentrations (IC50) summarized in the table below. This data is essential for designing zymography experiments to assess the compound's efficacy and selectivity.

Matrix Metalloproteinase (MMP)IC50 (µM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7

Experimental Protocols

This section provides a detailed protocol for performing a gelatin zymography assay to evaluate the inhibitory effect of this compound on MMP-2 and MMP-9 activity in biological samples, such as conditioned media from cell cultures.

Materials and Reagents
  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C.

  • Cell Culture: Cells known to secrete MMP-2 and MMP-9 (e.g., HT-1080 fibrosarcoma cells, stimulated cancer cell lines).

  • Sample Preparation: Serum-free cell culture medium for collecting conditioned media.

  • Zymography Gel: 10% SDS-PAGE gel co-polymerized with 1 mg/mL gelatin.

  • Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.

  • Electrophoresis Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.

  • Washing Buffer: 2.5% Triton X-100 in deionized water.

  • Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2.

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

  • Destaining Solution: 40% methanol, 10% acetic acid in deionized water.

Protocol for Zymography with this compound
  • Sample Preparation and Treatment:

    • Culture cells to near confluence.

    • Wash cells with serum-free medium and then incubate in serum-free medium containing various concentrations of this compound (e.g., ranging from 0.1 µM to 10 µM, based on the IC50 values). Include a vehicle control (e.g., DMSO).

    • Collect the conditioned media after a suitable incubation period (e.g., 24-48 hours).

    • Centrifuge the conditioned media to remove cell debris.

    • Determine the protein concentration of each sample.

  • Gel Electrophoresis:

    • Mix equal amounts of protein from each sample with 2X non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto the gelatin-containing polyacrylamide gel. Include a lane with a pre-stained molecular weight marker.

    • Run the gel at a constant voltage (e.g., 100-120 V) in a cold room or on ice until the dye front reaches the bottom of the gel.

  • Enzyme Renaturation and Incubation:

    • Carefully remove the gel from the glass plates.

    • Wash the gel twice with washing buffer for 30 minutes each at room temperature with gentle agitation to remove SDS.

    • Rinse the gel briefly with deionized water.

    • Incubate the gel in the incubation buffer overnight (16-18 hours) at 37°C. For inhibitor-treated samples, the incubation buffer should also contain the respective concentrations of this compound.

  • Staining and Destaining:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours at room temperature.

    • Destain the gel with the destaining solution until clear bands of gelatinolysis appear against a blue background.

  • Data Analysis:

    • Image the gel using a gel documentation system.

    • The areas of gelatin degradation, indicative of MMP activity, will appear as clear bands.

    • Quantify the intensity of the bands using densitometry software (e.g., ImageJ).

    • Compare the band intensities of the inhibitor-treated samples to the vehicle control to determine the extent of MMP inhibition.

Visualizations

Signaling Pathway of MMP Inhibition

The following diagram illustrates the general mechanism of action of this compound in inhibiting MMP-mediated degradation of the extracellular matrix.

MMP_Inhibition_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM_Components ECM Proteins (e.g., Collagen, Gelatin) Degraded_ECM Degraded ECM Fragments Pro_MMP Pro-MMP (Inactive) Active_MMP Active MMP (e.g., MMP-2, MMP-9) Pro_MMP->Active_MMP Activation Active_MMP->ECM_Components Degradation Cell_Migration_Invasion Cell Migration & Invasion Degraded_ECM->Cell_Migration_Invasion Promotes PF_Inhibitor PF-00356231 HCl PF_Inhibitor->Active_MMP Inhibition Zymography_Workflow Start Start: Cell Culture Treatment Treat cells with PF-00356231 HCl Start->Treatment Collection Collect Conditioned Media Treatment->Collection Electrophoresis Gel Electrophoresis (Gelatin Zymogram) Collection->Electrophoresis Renaturation Renaturation (Triton X-100 Wash) Electrophoresis->Renaturation Incubation Incubation (37°C, Overnight) Renaturation->Incubation Staining Staining (Coomassie Blue) Incubation->Staining Destaining Destaining Staining->Destaining Analysis Image and Quantify Bands Destaining->Analysis End End: Inhibition Assessment Analysis->End

Dosing Regimen of PF-00356231 Hydrochloride for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available data on the dosing regimen of PF-00356231 hydrochloride for animal studies did not yield specific experimental protocols or quantitative data. This compound, identified as a potent and selective inhibitor of matrix metalloproteinase-12 (MMP-12), appears to be primarily a research tool with limited published information on its in vivo applications.

PF-00356231 is a specific, non-peptidic, non-zinc chelating ligand that inhibits MMP-12 with an IC50 of 1.4 µM.[1][2] It also shows inhibitory activity against MMP-13 (IC50 = 0.65 nM), MMP-3 (IC50 = 0.39 µM), MMP-9 (IC50 = 0.98 µM), and MMP-8 (IC50 = 1.7 µM).[1] Some sources also describe it as a potent and selective antagonist for the kappa opioid receptor (KOR), suggesting its potential utility in studying neurological disorders, pain management, mood regulation, and addiction.[3]

Despite its characterization as a research compound, detailed information regarding its use in animal models, including dosing, administration routes, and pharmacokinetic/pharmacodynamic profiles, is not available in the public domain. The DrugBank entry for PF-00356231 indicates no associated patents or clinical trials, further suggesting its status as an early-stage research compound.[4]

General Considerations for Animal Studies with Novel MMP Inhibitors

In the absence of specific data for PF-00356231, researchers planning animal studies would typically follow a series of standard procedures to establish a suitable dosing regimen. This would involve:

  • Dose-Range Finding Studies: Initial studies in a small number of animals to determine the maximum tolerated dose (MTD) and to identify potential toxicities.

  • Pharmacokinetic (PK) Studies: Analysis of drug absorption, distribution, metabolism, and excretion (ADME) to determine the compound's half-life, bioavailability, and optimal dosing frequency.

  • Pharmacodynamic (PD) Studies: Measurement of the biological effect of the drug on its target (e.g., inhibition of MMP-12 activity in tissue samples) to establish a dose-response relationship.

  • Efficacy Studies: Evaluation of the therapeutic effect of the compound in a relevant animal model of disease (e.g., inflammation, cancer metastasis, or neurological disorders).

Hypothetical Experimental Workflow

The following diagram illustrates a general workflow for establishing a dosing regimen for a novel compound like PF-00356231 in animal studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Dose Finding & PK/PD cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Toxicology Studies in_vitro_char In Vitro Target Engagement & Potency (IC50) dose_range Dose-Range Finding (MTD) in_vitro_char->dose_range pk_studies Pharmacokinetic (PK) Studies dose_range->pk_studies pd_studies Pharmacodynamic (PD) Studies pk_studies->pd_studies efficacy_studies Efficacy Studies in Disease Models pd_studies->efficacy_studies toxicology Toxicology & Safety Pharmacology efficacy_studies->toxicology

Caption: General experimental workflow for preclinical evaluation of a novel compound.

Signaling Pathway of MMP-12

PF-00356231 inhibits MMP-12, an enzyme involved in the degradation of extracellular matrix proteins. The signaling pathway below illustrates the general role of MMPs in cellular processes.

Growth Factors Growth Factors Cell Surface Receptors Cell Surface Receptors Growth Factors->Cell Surface Receptors Cytokines Cytokines Cytokines->Cell Surface Receptors Signal Transduction Signal Transduction Cell Surface Receptors->Signal Transduction Gene Expression (MMPs) Gene Expression (MMPs) Signal Transduction->Gene Expression (MMPs) Pro-MMPs Pro-MMPs Gene Expression (MMPs)->Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Extracellular Matrix Degradation Extracellular Matrix Degradation Active MMPs->Extracellular Matrix Degradation Cell Migration, Invasion, etc. Cell Migration, Invasion, etc. Extracellular Matrix Degradation->Cell Migration, Invasion, etc. PF-00356231 PF-00356231 PF-00356231->Active MMPs Inhibition

Caption: Simplified signaling pathway showing the role of MMPs and the point of inhibition by PF-00356231.

References

Application Notes and Protocols: PF-00356231 Hydrochloride in Combination with Other Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

PF-00356231 hydrochloride is a potent and selective, non-peptidic inhibitor of matrix metalloproteinase-12 (MMP-12). It also demonstrates inhibitory activity against several other MMPs, including MMP-13, MMP-8, MMP-9, and MMP-3. The role of MMPs in extracellular matrix remodeling is critical in various physiological and pathological processes, including tumor invasion and metastasis. The rationale for combining this compound with other enzyme inhibitors stems from the potential for synergistic effects, overcoming resistance mechanisms, and targeting multiple nodes within a signaling pathway to enhance therapeutic efficacy.

While specific data on the combination of this compound with other enzyme inhibitors is limited in publicly available literature, this document provides a framework based on studies with other matrix metalloproteinase inhibitors, such as Marimastat and Batimastat. These examples serve as a guide for designing and executing preclinical studies to evaluate the potential of this compound in combination therapies.

Preclinical Data Summary for MMP Inhibitors in Combination Therapy

The following tables summarize representative preclinical and clinical data for the MMP inhibitors Marimastat and Batimastat in combination with other anti-cancer agents, which can serve as a reference for designing studies with this compound.

Table 1: Preclinical In Vivo Efficacy of Batimastat in Combination Therapy

Cancer ModelCombination AgentDosing RegimenPrimary OutcomeReference
Lewis Lung CarcinomaCaptopril (ACE inhibitor)Batimastat (i.p.), Captopril (in drinking water)51% inhibition of tumor growth and 80% inhibition of metastasis with combination[1]
B16F1 Melanoma Liver MetastasesMonotherapyBatimastat (50 mg/kg i.p.)54% reduction in tumor volume, inhibition of angiogenesis[2]
Human Ovarian Tumor XenograftsMonotherapyBatimastat (i.p.)Retarded ascites accumulation and increased survival[3]

Table 2: Clinical Trial Data for Marimastat in Combination Therapy

Cancer TypeCombination AgentsPhaseDosing RegimenKey FindingsReference
Advanced MalignancyPaclitaxelIMarimastat (oral, twice daily), Paclitaxel (i.v., every 3 weeks)Combination was safely co-administered. No significant alteration of paclitaxel pharmacokinetics.[4]
Advanced Non-Small Cell Lung CancerCarboplatin, PaclitaxelIMarimastat (10 or 20 mg oral, twice daily), Carboplatin & Paclitaxel (i.v., every 3 weeks)Combination was well-tolerated. Partial response in 57% of evaluable patients. No effect on paclitaxel pharmacokinetics.[5][6]

Signaling Pathways and Rationale for Combination

Matrix metalloproteinases (MMPs) are key players in the degradation of the extracellular matrix (ECM), a critical step for cancer cell invasion and metastasis. They also play a role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The rationale for combining an MMP inhibitor like this compound with other enzyme inhibitors is to target multiple facets of tumor progression.

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor_Cell Tumor_Cell MMPs MMPs Tumor_Cell->MMPs secretes Growth_Signal Growth Signaling (e.g., Kinase Cascade) Tumor_Cell->Growth_Signal proliferation ECM Extracellular Matrix Angiogenesis Angiogenesis ECM->Angiogenesis degradation promotes Blood_Vessel Blood_Vessel PF00356231 PF-00356231 (MMP Inhibitor) PF00356231->MMPs inhibits Other_Inhibitor Other Enzyme Inhibitor (e.g., Kinase Inhibitor) Other_Inhibitor->Growth_Signal inhibits MMPs->ECM degrades Angiogenesis->Blood_Vessel forms Growth_Signal->Tumor_Cell

Caption: Dual inhibition of MMPs and tumor growth signaling pathways.

Experimental Protocols

The following are generalized protocols for preclinical evaluation of this compound in combination with another enzyme inhibitor. These should be adapted based on the specific characteristics of the combination agents and the cancer model being studied.

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and another enzyme inhibitor results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • This compound

  • Second enzyme inhibitor

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Preparation: Prepare a dilution series for this compound and the second enzyme inhibitor.

  • Combination Treatment: Treat the cells with a matrix of concentrations of both inhibitors, including single-agent controls and a vehicle control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_drugs Prepare Drug Dilution Series seed_cells->prepare_drugs treat_cells Treat Cells with Drug Combinations prepare_drugs->treat_cells incubate Incubate for 72h treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Analyze Data (Calculate CI) viability_assay->analyze_data end End analyze_data->end G start Start implant_cells Implant Tumor Cells in Mice start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer Treatment randomize->treat measure Measure Tumor Volume and Body Weight treat->measure measure->treat repeat endpoint Reach Study Endpoint measure->endpoint analyze Analyze Tumor Growth Inhibition endpoint->analyze end End analyze->end

References

Application Notes and Protocols for Investigating Cancer Cell Invasion with PF-562271 (PF-00356231 Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing PF-562271, a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in the investigation of cancer cell invasion. While the initial query referenced PF-00356231 hydrochloride, the vast body of scientific literature indicates that PF-562271 (also known as PF-00562271) is the prominent and well-characterized FAK inhibitor used in cancer research for studying invasion and metastasis. It is highly probable that PF-00356231 is a less common identifier or a related compound with a similar core structure. This document will focus on the application of PF-562271.

PF-562271 is an ATP-competitive inhibitor of FAK, a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and invasion.[1][2] Elevated FAK expression and activity are frequently correlated with increased malignancy, invasiveness, and poor prognosis in various human cancers.[1][2] By inhibiting FAK, PF-562271 provides a valuable tool to dissect the molecular mechanisms underlying cancer cell invasion and to evaluate a potential therapeutic strategy for metastatic cancers.

Mechanism of Action

PF-562271 targets the ATP-binding pocket of FAK, preventing its autophosphorylation at tyrosine 397 (Tyr397). This initial phosphorylation event is critical for the recruitment and activation of other signaling proteins, most notably Src family kinases.[1][3] The FAK/Src complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, leading to the activation of pathways that regulate actin cytoskeleton dynamics, cell-matrix adhesions, and the expression of matrix metalloproteinases (MMPs).[3][4] Inhibition of FAK by PF-562271 effectively blocks these downstream signaling cascades, thereby impeding the migratory and invasive capabilities of cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of PF-562271 across various cancer models.

Table 1: In Vitro Inhibitory Activity of PF-562271

ParameterCell Line/SystemValueReference
IC50 (FAK) Cell-free assay1.5 nM[5]
IC50 (Pyk2) Cell-free assay14 nM[5]
IC50 (p-FAK) Cell-based assay5 nM[5]
IC50 (Growth) IST-MES149.89 µM[5]
IC50 (Growth) EKVX49.67 µM[5]
IC50 (Growth) NCI-H139549.05 µM[5]
Invasion Inhibition A431 cells in collagenComplete inhibition at 250 nM[5]
Invadopodia Formation Glioblastoma cells18-50% reduction[6]
Matrix Degradation Glioblastoma cells67-76% reduction[6]

Table 2: In Vivo Efficacy of PF-562271

Cancer ModelDosing RegimenEffectReference
BxPc3 xenografts50 mg/kg, p.o., bid86% tumor growth inhibition[5]
PC3-M xenografts50 mg/kg, p.o., bid45% tumor growth inhibition[5]
PC3M-luc-C6 xenografts25 mg/kg, p.o., bid62% tumor growth inhibition[5]
H125 lung xenografts25 mg/kg, bid2-fold greater apoptosis[5]
Pancreatic Cancer (orthotopic)Not specifiedReduced tumor growth, invasion, and metastases[7][8]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway in Cancer Cell Invasion

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation PF562271 PF-562271 PF562271->FAK Inhibition pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment FAK_Src FAK/Src Complex pFAK->FAK_Src Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas Phosphorylation Paxillin Paxillin FAK_Src->Paxillin Phosphorylation PI3K_Akt PI3K/Akt Pathway FAK_Src->PI3K_Akt ERK ERK Pathway FAK_Src->ERK Actin Actin Cytoskeleton Remodeling p130Cas->Actin Paxillin->Actin Invasion Cell Invasion & Metastasis PI3K_Akt->Invasion MMPs MMP-2, MMP-9 Expression ERK->MMPs MMPs->Invasion Actin->Invasion

Caption: FAK signaling pathway in cancer cell invasion and its inhibition by PF-562271.

Experimental Workflow: Matrigel Invasion Assay

Matrigel_Invasion_Workflow Start Start Coat Coat Transwell inserts with Matrigel Start->Coat Incubate_Coat Incubate at 37°C for gelling Coat->Incubate_Coat Prepare_Cells Prepare single-cell suspension in serum-free medium Incubate_Coat->Prepare_Cells Add_Inhibitor Pre-treat cells with PF-562271 or vehicle control Prepare_Cells->Add_Inhibitor Seed_Cells Seed cells into the upper chamber Add_Inhibitor->Seed_Cells Add_Chemoattractant Add chemoattractant (e.g., 10% FBS) to the lower chamber Seed_Cells->Add_Chemoattractant Incubate_Invasion Incubate for 24-48 hours at 37°C Add_Chemoattractant->Incubate_Invasion Remove_Noninvaded Remove non-invaded cells from the upper surface Incubate_Invasion->Remove_Noninvaded Fix_Stain Fix and stain invaded cells on the lower surface Remove_Noninvaded->Fix_Stain Image_Quantify Image and quantify invaded cells Fix_Stain->Image_Quantify End End Image_Quantify->End

Caption: Workflow for assessing cancer cell invasion using a Matrigel-coated Transwell assay.

Experimental Protocols

Matrigel Invasion Assay

This protocol is adapted from standard Transwell invasion assay procedures and is suitable for evaluating the effect of PF-562271 on cancer cell invasion.[9][10][11]

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium with 10% Fetal Bovine Serum (FBS)

  • PF-562271 hydrochloride

  • DMSO (vehicle control)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution (0.1% in 20% methanol)

  • Microscope

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel to 200-300 µg/mL in cold, serum-free medium.

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for 2-4 hours to allow for gelling.

  • Cell Preparation and Seeding:

    • Culture cancer cells to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Harvest cells using trypsin and resuspend in serum-free medium.

    • Perform a cell count and adjust the concentration to 1 x 10^5 to 5 x 10^5 cells/mL.

    • Pre-treat the cell suspension with various concentrations of PF-562271 (e.g., 10 nM - 1 µM) or DMSO for 30-60 minutes.

    • Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

  • Invasion:

    • Add 500 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the medium from the upper and lower chambers.

    • Use a cotton swab to gently remove the non-invaded cells and Matrigel from the upper surface of the insert membrane.

    • Fix the invaded cells on the lower surface of the membrane with 100% methanol for 10 minutes.

    • Stain the cells with 0.1% Crystal Violet solution for 15-20 minutes.

    • Gently wash the inserts with distilled water to remove excess stain and allow them to air dry.

    • Image the lower surface of the membrane using a microscope at 10x or 20x magnification.

    • Count the number of invaded cells in several random fields of view for each insert.

    • Calculate the percentage of invasion inhibition relative to the vehicle-treated control.

Western Blot Analysis of FAK Signaling

This protocol allows for the assessment of PF-562271's effect on the phosphorylation of FAK and downstream signaling proteins.[7][12][13]

Materials:

  • Cancer cell lines of interest

  • PF-562271 hydrochloride

  • DMSO (vehicle control)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK, anti-p-Src, anti-total Src, anti-p-Paxillin, anti-total Paxillin, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of PF-562271 or DMSO for the desired time (e.g., 1, 6, 24 hours).

    • Wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-FAK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of phosphorylated proteins to their total protein levels and the loading control.

Gelatin Zymography for MMP-2/MMP-9 Activity

This protocol is used to assess the effect of PF-562271 on the enzymatic activity of secreted MMP-2 and MMP-9, which are key proteases in cancer cell invasion.[12]

Materials:

  • Cancer cell lines

  • Serum-free medium

  • PF-562271 hydrochloride

  • DMSO (vehicle control)

  • SDS-PAGE gels containing 1 mg/mL gelatin

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid in water)

Procedure:

  • Sample Preparation:

    • Culture cells to near confluency.

    • Wash the cells with PBS and replace the medium with serum-free medium containing PF-562271 or DMSO.

    • Incubate for 24-48 hours.

    • Collect the conditioned medium and centrifuge to remove cell debris.

    • Determine the protein concentration of the conditioned medium.

  • Zymography:

    • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not boil the samples.

    • Load the samples onto a gelatin-containing SDS-PAGE gel.

    • Run the gel at a constant voltage at 4°C.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS.

    • Incubate the gel in developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

    • Image the gel and quantify the band intensities using densitometry software.

Conclusion

PF-562271 is a powerful research tool for elucidating the role of FAK in cancer cell invasion and metastasis. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting FAK-mediated oncogenic processes. Careful optimization of experimental conditions for specific cell lines and cancer models is recommended for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: PF-00356231 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PF-00356231 hydrochloride in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in PBS. Is this expected?

A1: Yes, this is a common issue. This compound, like many small molecule inhibitors, is a hydrophobic compound. While it is soluble in organic solvents like DMSO, it can precipitate when diluted into aqueous buffers such as PBS. This precipitation occurs because the compound's solubility limit is much lower in aqueous solutions.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). A reported solubility in DMSO is 18.9 mg/mL (40.6 mM)[1]. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure the stability of the compound.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: To minimize potential cytotoxic effects, the final concentration of DMSO in your experimental setup should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[2][3] It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any effects of the solvent on the cells.[4]

Q4: Can I dissolve this compound directly in PBS?

A4: Directly dissolving this compound in PBS is generally not recommended due to its low aqueous solubility. It is preferable to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer.

Q5: My this compound solution in PBS appears cloudy. What should I do?

A5: A cloudy solution indicates that the compound has precipitated. Do not use a solution that has precipitated.[4] The precipitate can lead to inaccurate dosing and inconsistent experimental results. You should follow the troubleshooting guide below to optimize the dissolution procedure.

Quantitative Data Summary

CompoundSolventSolubilityMolar Concentration
This compoundDMSO18.9 mg/mL40.6 mM

Table 1: Reported solubility of this compound in DMSO.[1]

Troubleshooting Guide for this compound Precipitation in PBS

If you are observing precipitation of this compound upon dilution of a DMSO stock into PBS, follow these steps to troubleshoot the issue.

1. Lower the Final Concentration:

  • The most common reason for precipitation is that the final concentration of the compound exceeds its solubility limit in PBS. Try reducing the final working concentration of this compound in your experiment.

2. Optimize the Dilution Method:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in PBS or your cell culture medium. Then, add this intermediate dilution to the final volume.[3]

  • Rapid Mixing: When diluting, add the DMSO stock dropwise to the PBS while gently vortexing or swirling the tube.[3] This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that are prone to precipitation.

  • Temperature: Pre-warming the PBS to 37°C before adding the DMSO stock can sometimes improve solubility.[2]

3. Adjust the pH of the PBS:

  • The solubility of compounds with ionizable groups can be pH-dependent. You can try adjusting the pH of your PBS slightly (e.g., from 7.4 to 7.2 or 7.6) to see if it improves the solubility of this compound.

4. Use a Co-solvent or Solubilizing Agent:

  • If the above methods are not successful, consider the use of a co-solvent or a solubilizing agent. However, be aware that these can affect your experimental system, so appropriate controls are necessary.

    • Pluronic F-68: This is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in aqueous solutions.

    • Bovine Serum Albumin (BSA): For some applications, diluting the inhibitor into a solution of BSA in PBS (e.g., 5% BSA) can help to keep the compound in solution.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Warm the Vial: Before opening, allow the vial of this compound to come to room temperature to prevent condensation of moisture.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. DMSO can absorb moisture, which can lead to compound precipitation over time.[4]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in PBS

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock in PBS. Start with your desired highest working concentration and prepare several lower concentrations.

  • Incubate: Incubate the dilutions under your experimental conditions (e.g., room temperature or 37°C) for a few hours.

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation, such as cloudiness or visible particles.[3]

  • Quantitative Assessment (Optional): For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC, or measure the absorbance of the solution at a wavelength where the precipitate scatters light (e.g., 600 nm). An increase in absorbance indicates precipitation.[2]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration of this compound in PBS under your specific conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Start: this compound precipitates in PBS q1 Is the final concentration as low as possible? start->q1 a1 Lower the final working concentration q1->a1 No q2 Is the dilution method optimized? q1->q2 Yes a1->q2 end_success Success: Solution is clear a1->end_success a2 Use stepwise dilution and rapid mixing q2->a2 No q3 Have you tried adjusting the pH of PBS? q2->q3 Yes a2->q3 a2->end_success a3 Test a range of pH values (e.g., 7.2-7.6) q3->a3 No q4 Consider using a solubilizing agent q3->q4 Yes a3->q4 a3->end_success a4 Use Pluronic F-68 or BSA (with proper controls) q4->a4 No end_fail Contact Technical Support q4->end_fail Yes a4->end_success

Caption: Troubleshooting workflow for this compound precipitation in PBS.

G cluster_1 This compound Signaling Pathway inhibitor This compound mmp MMPs (e.g., MMP-13, MMP-3, MMP-9, MMP-8, MMP-12) inhibitor->mmp ecm Extracellular Matrix (ECM) Components (e.g., Collagen) mmp->ecm cleaves degradation ECM Degradation ecm->degradation

Caption: Inhibition of Matrix Metalloproteinases (MMPs) by this compound.

References

How to prevent PF-00356231 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of PF-00356231 hydrochloride in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a potent and specific, non-peptidic inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12 and MMP-13.[1] Like many small molecule inhibitors, it is a hydrophobic compound. While it is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), its aqueous solubility is predicted to be very low.[2] This disparity in solubility is a primary reason for its precipitation when diluted into aqueous cell culture media.

Q2: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in cell culture media is most likely due to its concentration exceeding its solubility limit in the final aqueous environment. Several factors can contribute to this:

  • Low Aqueous Solubility: The inherent chemical nature of the compound makes it poorly soluble in water-based solutions like cell culture media.[2]

  • "Crashing Out" upon Dilution: When a concentrated DMSO stock solution is rapidly diluted into the aqueous medium, the compound can "crash out" of solution as the DMSO becomes dispersed.

  • Media Composition: Components within the cell culture medium, such as salts and buffers, can decrease the solubility of hydrophobic compounds.

  • pH of the Media: The stability and solubility of compounds with ionizable groups can be pH-dependent. The predicted pKa values for the parent compound of PF-00356231 are 4.46 (strongest acidic) and 5.19 (strongest basic), suggesting its charge state and solubility could be influenced by the pH of the culture medium (typically ~7.2-7.4).[2]

  • Temperature Changes: Incubating at 37°C can sometimes affect compound stability and solubility over time.

Q3: How can I prevent this compound from precipitating?

Several strategies can be employed to prevent precipitation:

  • Optimize the Dilution Method: Avoid adding the high-concentration DMSO stock directly to the full volume of media. A two-step dilution is recommended.

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.

  • Control the Final DMSO Concentration: While DMSO is used to solubilize the compound, its final concentration in the culture should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.[3]

  • Determine the Maximum Soluble Concentration: Empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium and conditions.

  • Consider Serum Content: The presence of serum proteins in the media can sometimes help to stabilize hydrophobic compounds.[4]

Q4: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[5] Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 1 year.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

If you are experiencing precipitation of this compound, follow this troubleshooting workflow:

G start Precipitation Observed check_concentration Is the working concentration too high? start->check_concentration reduce_concentration Lower the final concentration check_concentration->reduce_concentration Yes check_dilution How was the working solution prepared? check_concentration->check_dilution No end Solution Clear reduce_concentration->end direct_dilution Directly adding stock to media? check_dilution->direct_dilution two_step_dilution Use a two-step dilution method: 1. Dilute stock in a small volume of media. 2. Add this intermediate dilution to the final volume. check_media_temp Was the media pre-warmed to 37°C? two_step_dilution->check_media_temp direct_dilution->two_step_dilution Yes direct_dilution->check_media_temp No warm_media Pre-warm media before adding the compound check_media_temp->warm_media No determine_max_solubility Still precipitating? Determine max soluble concentration check_media_temp->determine_max_solubility Yes warm_media->determine_max_solubility determine_max_solubility->end

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

PropertyValueSource
Molecular Formula C₂₅H₂₁ClN₂O₃S[5]
Molecular Weight 464.96 g/mol [5]
Solubility in DMSO 18.9 mg/mL (40.6 mM)[5]
Predicted Aqueous Solubility (for free base) 0.000488 mg/mL[2]
Predicted pKa (Strongest Acidic) 4.46[2]
Predicted pKa (Strongest Basic) 5.19[2]
Powder Storage -20°C for 3 years[5]
Solution Storage (in Solvent) -80°C for 1 year[5]

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol describes the recommended two-step dilution method to minimize precipitation.

  • Preparation of a 10 mM Stock Solution:

    • This compound has a molecular weight of 464.96 g/mol . To prepare a 10 mM stock solution, dissolve 4.65 mg of the compound in 1 mL of high-quality, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Preparation of the Final Working Solution (Example for a 10 µM final concentration):

    • Step 1: Intermediate Dilution. Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C. To prepare an intermediate dilution (e.g., 100 µM), add 5 µL of the 10 mM DMSO stock solution to 495 µL of the pre-warmed medium. Gently vortex or flick the tube to mix.

    • Step 2: Final Dilution. Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 1 mL of the 100 µM intermediate dilution to 9 mL of pre-warmed media.

    • Final Check: After the final dilution, visually inspect the medium for any signs of precipitation or cloudiness before adding it to your cells. The final DMSO concentration in this example would be 0.1%.

Protocol for Determining the Maximum Soluble Concentration

This experiment will help you determine the highest concentration of this compound that can be used in your specific cell culture setup without precipitation.

  • Materials:

    • 10 mM stock solution of this compound in DMSO.

    • Your specific cell culture medium (e.g., DMEM with 10% FBS).

    • Sterile 96-well plate or microcentrifuge tubes.

    • Microscope.

  • Procedure:

    • Prepare a Dilution Series: In your cell culture medium, prepare a series of dilutions of your this compound stock solution. For example, you could aim for final concentrations ranging from 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below the level toxic to your cells (e.g., 0.5%).

    • Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).

    • Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and, more sensitively, by examining a small aliquot under a microscope.

    • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions.

G cluster_0 Stock Preparation cluster_1 Working Solution Preparation (Two-Step) cluster_2 Application stock_prep Prepare 10 mM stock in DMSO aliquot Aliquot and store at -80°C stock_prep->aliquot pre_warm Pre-warm cell culture media to 37°C intermediate_dilution Dilute stock to intermediate concentration in small media volume pre_warm->intermediate_dilution final_dilution Add intermediate dilution to final volume of pre-warmed media intermediate_dilution->final_dilution visual_check Visually inspect for precipitation add_to_cells Add to cell culture visual_check->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing PF-00356231 Hydrochloride Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with PF-00356231 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of matrix metalloproteinases (MMPs). It exhibits inhibitory activity against several MMPs, including MMP-13, MMP-3, MMP-9, MMP-12, and MMP-8, with varying potencies. It is a non-peptidic, non-zinc chelating ligand.[1][2]

Q2: What is a typical starting point for incubation time when using this compound?

A2: The optimal incubation time is highly dependent on the experimental goal and the cell type being used. For studies investigating the direct inhibition of MMP activity or immediate downstream signaling events, shorter incubation times of 1 to 6 hours may be sufficient.[3] For longer-term assays, such as those measuring cell viability, proliferation, or migration, incubation times of 24 to 72 hours are more common.[3]

Q3: How do I determine the optimal incubation time for my specific experiment?

A3: To determine the ideal incubation time for your experimental model, a time-course experiment is highly recommended. This involves treating your cells with a fixed, effective concentration of this compound and collecting data at various time points (e.g., 1, 6, 12, 24, 48, and 72 hours). The optimal time will be the point at which you observe the most significant and reproducible effect on your readout of interest.[4][5]

Q4: Is this compound a Focal Adhesion Kinase (FAK) inhibitor?

A4: While some literature may associate related compounds with FAK inhibition, the primary and well-characterized mechanism of action for this compound is the inhibition of matrix metalloproteinases (MMPs). It is crucial to distinguish between these activities to ensure correct experimental design and data interpretation.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of the inhibitor. Incubation time is too short: The selected time point may not be sufficient to observe the desired biological effect, especially for long-term assays like cell proliferation.Increase the incubation time: Conduct a time-course experiment to identify a more appropriate duration. For proliferation assays, consider extending the incubation to 48 or 72 hours.[5]
Inhibitor concentration is too low: The concentration used may be insufficient to effectively inhibit the target MMPs in your specific cell line.Perform a dose-response experiment: Test a range of concentrations to determine the optimal effective dose for your experimental setup.
Cell line is resistant: The targeted MMPs may not be critical for the biological process being studied in your chosen cell line.Confirm target expression: Verify the expression and activity of the relevant MMPs (MMP-13, MMP-3, MMP-9, MMP-12, MMP-8) in your cell line.
Incorrect compound handling: The compound may have degraded due to improper storage or handling.Verify compound integrity: Ensure the compound has been stored correctly (e.g., at -20°C for powder) and follow the manufacturer's instructions for preparing stock solutions.[2]
High variability between experimental replicates. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure uniform cell seeding: Use a cell counter to ensure accurate and consistent cell numbers in each well.[4]
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and affect cell growth.Minimize edge effects: Fill the outer wells with sterile PBS or media without cells and do not use them for data collection. Ensure proper humidification in the incubator.
Pipetting inaccuracies: Errors in pipetting small volumes of concentrated stock solution can introduce significant variability.Prepare sufficient volumes of working solutions: Make larger volumes of your final inhibitor dilutions to minimize pipetting errors.
Inhibitor appears to be toxic at all effective concentrations. Incubation time is too long: Prolonged exposure to the inhibitor, even at effective concentrations, may induce off-target effects or cellular stress leading to toxicity.Reduce the incubation time: A shorter incubation period may be sufficient to inhibit the target MMPs without causing significant cell death.
Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor may be toxic to the cells.Include a vehicle control: Always include a control group treated with the same concentration of the solvent as the highest inhibitor concentration to assess solvent toxicity.[3]

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for MMP Inhibition

This protocol describes a general method for determining the optimal incubation time of this compound for the inhibition of MMP activity, which can be assessed via downstream effects like cell migration or by direct measurement of MMP activity.

1. Cell Seeding:

  • Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the end of the experiment.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

2. Inhibitor Preparation:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).[3]

  • On the day of the experiment, dilute the stock solution in a cell culture medium to the desired final concentration. Include a vehicle control with the same final concentration of the solvent.

3. Time-Course Treatment:

  • Remove the existing medium from the cells and replace it with the medium containing the fixed concentration of this compound or the vehicle control.

  • Incubate the plates and collect data at a range of time points (e.g., 1, 6, 12, 24, 48, and 72 hours).

4. Assay-Specific Endpoint Measurement:

  • At each time point, perform your desired assay. This could include:

    • Western Blotting: To analyze the expression or post-translational modifications of proteins downstream of MMP activity.

    • Cell Migration/Invasion Assay: To assess the functional consequence of MMP inhibition.

    • MMP Activity Assay: Using commercially available kits to directly measure the activity of specific MMPs in conditioned media or cell lysates.

5. Data Analysis:

  • Quantify the results for each time point and compare the effect of the inhibitor to the vehicle control.

  • The optimal incubation time is the shortest duration that produces a robust and statistically significant effect.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines how to assess the effect of this compound on cell viability over a time course.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

2. Inhibitor Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add the medium containing the different inhibitor concentrations or a vehicle control.

  • Incubate the plates for various durations, such as 24, 48, and 72 hours.[3]

3. MTT Reagent Addition:

  • At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[3]

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes.

5. Absorbance Measurement:

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[3]

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

  • Plot cell viability versus inhibitor concentration for each incubation time to determine the IC50 at each time point.

Data Summary

Table 1: Recommended Incubation Time Ranges for Different Assay Types

Assay TypeTypical Incubation TimeRationale
Signaling Studies (e.g., Western Blot for downstream pathways) 1 - 6 hoursTo capture the immediate effects of MMP inhibition on intracellular signaling cascades.[3]
Cell Viability/Proliferation Assays (e.g., MTT, BrdU) 24 - 72 hoursTo allow for sufficient time to observe changes in cell growth rates.[3]
Cell Migration/Invasion Assays 12 - 48 hoursTo provide enough time for cells to migrate or invade through a matrix, a process often dependent on MMP activity.
Direct MMP Activity Assays 1 - 24 hoursDependent on the rate of MMP secretion and activation by the specific cell type.

Table 2: IC50 Values of this compound for Various MMPs

MMP TargetIC50
MMP-13 0.65 nM
MMP-3 0.39 µM
MMP-9 0.98 µM
MMP-12 1.4 µM
MMP-8 1.7 µM
Data sourced from Proteintech.[2]

Visualizations

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Components (e.g., Collagen, Fibronectin) Integrins Integrins ECM->Integrins Binding Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Integrins->Signaling GrowthFactors Growth Factor Receptors GrowthFactors->Signaling PF00356231 PF-00356231 hydrochloride MMPs MMPs (e.g., MMP-13, MMP-9) PF00356231->MMPs Inhibition MMPs->ECM Degradation Signaling->MMPs Upregulation Response Cellular Response (Migration, Proliferation, Invasion) Signaling->Response

Caption: MMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Define Experimental Goal (e.g., Viability, Migration) seed_cells 1. Seed Cells in Multi-Well Plate start->seed_cells prepare_inhibitor 2. Prepare PF-00356231 and Vehicle Control seed_cells->prepare_inhibitor treat_cells 3. Treat Cells prepare_inhibitor->treat_cells time_course 4. Incubate for a Range of Time Points (e.g., 1, 6, 12, 24, 48, 72h) treat_cells->time_course endpoint_assay 5. Perform Endpoint Assay (e.g., MTT, Western Blot) time_course->endpoint_assay data_analysis 6. Analyze Data endpoint_assay->data_analysis determine_optimal 7. Determine Optimal Incubation Time data_analysis->determine_optimal end End: Use Optimal Time in Future Experiments determine_optimal->end

Caption: Experimental workflow for optimizing this compound incubation time.

References

Technical Support Center: PF-00356231 Hydrochloride Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the cytotoxicity of PF-00356231 hydrochloride in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific, non-peptidic, non-zinc chelating inhibitor of several matrix metalloproteinases (MMPs).[1][2] Its primary mechanism of action is the inhibition of MMPs, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting these enzymes, PF-00356231 can affect various cellular processes such as migration, proliferation, and survival, which may lead to cytotoxic effects in certain cell types.

Q2: What are the known enzymatic inhibitory concentrations (IC50) of PF-00356231 against various MMPs?

The following table summarizes the reported IC50 values of this compound for different MMPs.

Matrix Metalloproteinase (MMP)IC50 (µM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7

Data sourced from MedChemExpress. [1][2]

Q3: What is the expected cytotoxic concentration of this compound in primary cell cultures?

Primary Cell TypeHypothetical Cytotoxic IC50 Range (µM)Notes
Primary Human Dermal Fibroblasts10 - 50Fibroblasts are generally robust. Cytotoxicity may be observed at higher concentrations after prolonged exposure.
Primary Human Chondrocytes5 - 25Chondrocyte viability can be sensitive to MMP inhibition, which is crucial for cartilage homeostasis.
Primary Human Umbilical Vein Endothelial Cells (HUVEC)1 - 20Endothelial cell survival and tube formation can be affected by MMP inhibitors.

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. Researchers must determine the cytotoxic IC50 empirically for their specific primary cell type and experimental conditions.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound in Primary Fibroblasts using an MTS Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound. It should be optimized for your specific primary cell type and laboratory conditions.

Materials:

  • Primary human fibroblasts

  • Complete fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well clear flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Isolate and culture primary fibroblasts using standard protocols.

    • Trypsinize and resuspend the cells in complete growth medium.

    • Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Prepare a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTS Assay:

    • Following the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only blank wells from all other values.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis p1 Isolate & Culture Primary Cells p2 Seed Cells in 96-well Plate p1->p2 t1 Prepare Serial Dilutions of PF-00356231 p2->t1 t2 Add Compound to Cells t1->t2 t3 Incubate for 24-72h t2->t3 a1 Add MTS Reagent t3->a1 a2 Incubate & Read Absorbance a1->a2 d1 Calculate % Viability a2->d1 d2 Determine IC50 d1->d2

Caption: Experimental workflow for determining the cytotoxicity of PF-00356231.

Troubleshooting Guide

Q1: I am observing high variability in my cytotoxicity assay results. What could be the cause?

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell numbers in each well.

  • Edge Effects: Evaporation from the outer wells of the plate can concentrate compounds and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.

  • Compound Precipitation: this compound, like many small molecules, may precipitate at high concentrations in aqueous media. Visually inspect your dilutions under a microscope. If precipitation is observed, consider preparing a fresh stock solution or using a lower concentration range.

  • Incomplete Dissolving of MTS Reagent: Ensure the MTS reagent is fully thawed and mixed before adding it to the wells.

Q2: My vehicle control (DMSO) is showing significant cytotoxicity. What should I do?

  • DMSO Concentration: The final concentration of DMSO in the culture medium should not exceed 0.5%, and ideally should be kept below 0.1%. Higher concentrations can be toxic to primary cells. Verify your dilution calculations.

  • Cell Sensitivity: Some primary cell types are more sensitive to DMSO than others. If you suspect DMSO toxicity, run a separate dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cells.

Q3: I am not observing any cytotoxic effect even at high concentrations of this compound. What could be the reason?

  • Compound Inactivity: Ensure the compound has been stored correctly (typically at -20°C or -80°C, protected from light and moisture) and has not expired.

  • Low MMP Expression: The primary cells you are using may not express the MMPs targeted by PF-00356231 at high enough levels for their inhibition to induce cytotoxicity. You can check the expression levels of target MMPs using techniques like RT-qPCR or Western blotting.

  • Short Incubation Time: Cytotoxic effects may take longer to manifest. Consider extending the incubation time with the compound (e.g., to 72 hours).

  • Cellular Resistance Mechanisms: Cells may possess intrinsic mechanisms that make them resistant to the effects of MMP inhibition.

troubleshooting_flow cluster_a1 Solutions for High Variability cluster_a2 Solutions for Vehicle Toxicity cluster_a3 Reasons for No Cytotoxicity start Problem Observed q1 High Variability? start->q1 q2 Vehicle Control Toxicity? start->q2 q3 No Cytotoxicity? start->q3 a1_1 Check Cell Seeding Uniformity q1->a1_1 a1_2 Mitigate Edge Effects q1->a1_2 a1_3 Check for Compound Precipitation q1->a1_3 a2_1 Verify Final DMSO Concentration (≤0.1%) q2->a2_1 a2_2 Test DMSO Toxicity Alone q2->a2_2 a3_1 Confirm Compound Activity q3->a3_1 a3_2 Assess Target MMP Expression q3->a3_2 a3_3 Extend Incubation Time q3->a3_3

Caption: A logical troubleshooting flow for common experimental issues.

Signaling Pathway

The inhibition of Matrix Metalloproteinases (MMPs) by PF-00356231 can disrupt the delicate balance of extracellular matrix (ECM) turnover, which is crucial for the survival and function of many primary cell types. This disruption can trigger a cascade of events leading to reduced cell viability and, ultimately, cytotoxicity.

signaling_pathway PF00356231 This compound MMPs MMPs (e.g., MMP-3, -9, -13) PF00356231->MMPs Inhibits ECM Extracellular Matrix (ECM) Degradation MMPs->ECM Promotes Disruption Disrupted Cell-Matrix Interactions & Growth Factor Release ECM->Disruption Leads to Anoikis Anoikis (Anchorage-dependent Apoptosis) Disruption->Anoikis Induces Viability Decreased Cell Viability & Cytotoxicity Anoikis->Viability

Caption: Hypothetical signaling pathway of PF-00356231-induced cytotoxicity.

References

Unexpected results with PF-00356231 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with PF-00356231 hydrochloride.

Frequently Asked Questions (FAQs)

1. Why am I observing variable IC50 values for this compound in my experiments?

Inconsistent IC50 values for this compound can arise from several factors related to experimental conditions and the inherent properties of the compound. This compound is a known inhibitor of multiple matrix metalloproteinases (MMPs), and its potency can be influenced by the specific MMP being assayed, the substrate used, and the presence of other molecules.[1] For instance, the presence of acetohydroxamate (AH) has been shown to significantly decrease the IC50 values of this compound for MMP-12 and MMP-13.[1]

Recommendations:

  • Standardize Assay Conditions: Ensure consistent buffer composition, pH, temperature, and incubation times across all experiments.

  • Substrate Selection: Use a substrate specific to the MMP of interest and validate its kinetic parameters.

  • Control for Additives: Be aware of any additives in your assay, such as chelating agents or other inhibitors, that could interfere with the activity of this compound.

  • Lot-to-Lot Variability: If possible, test different lots of the compound to rule out variations in purity or formulation.

2. I am seeing unexpected off-target effects in my cell-based assays. Could this compound be the cause?

While this compound is a potent MMP inhibitor, it has also been identified as a selective antagonist for the kappa opioid receptor (KOR).[2] If your experimental system expresses KOR, the observed effects may be due to the compound's activity on this receptor rather than, or in addition to, MMP inhibition. Unexpected off-target effects are a known challenge with small molecule inhibitors.

Recommendations:

  • Target Expression Analysis: Verify the expression levels of various MMPs and KOR in your cell model.

  • Use of Controls: Employ specific KOR agonists or antagonists as controls to differentiate between MMP- and KOR-mediated effects.

  • Phenotypic Comparison: Compare the observed phenotype with known effects of KOR antagonism to see if they align.

  • Consult Literature: Review literature on both MMP inhibition and KOR antagonism to understand potential overlapping signaling pathways.

3. I am having trouble with the solubility and stability of this compound in my aqueous assay buffers.

This compound is soluble in DMSO.[1] Like many hydrochloride salts, its solubility in aqueous solutions can be pH-dependent. Stability in solution can also be a concern, with storage at -80°C recommended for long-term stability in solvent.[1]

Recommendations:

  • Proper Dissolution: Initially dissolve this compound in 100% DMSO to create a stock solution.[1]

  • Working Dilutions: Prepare fresh working dilutions in your aqueous buffer just before use. Minimize the final concentration of DMSO in your assay to avoid solvent effects (typically <0.5%).

  • pH Optimization: Check the pH of your final assay buffer, as extreme pH values can affect the solubility and stability of hydrochloride salts.

  • Storage: Store the DMSO stock solution at -80°C for up to one year.[1] Avoid repeated freeze-thaw cycles.

4. My results show unexpected cytotoxicity or a decrease in cell viability. Is this a known effect of this compound?

While specific cytotoxicity data for this compound is not extensively reported in the provided search results, unexpected effects on cell viability are a common concern with any experimental compound. Cytotoxicity can be concentration-dependent and cell-type specific. It could be related to on-target effects (e.g., inhibition of MMPs crucial for cell survival) or off-target effects.

Recommendations:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range at which cytotoxicity is observed.

  • Multiple Viability Assays: Use multiple methods to assess cell viability (e.g., MTT, LDH release, or live/dead staining) to confirm the results.

  • Control Cell Lines: Test the compound on a control cell line that does not express the target MMPs or KOR to assess non-specific toxicity.

  • Time-Course Experiment: Evaluate cell viability at different time points to understand the kinetics of the cytotoxic effect.

Quantitative Data Summary

TargetIC50
MMP-130.65 nM
MMP-30.39 µM
MMP-90.98 µM
MMP-121.4 µM
MMP-81.7 µM

Note: The IC50 values for MMP-12 and MMP-13 can be significantly lower in the presence of acetohydroxamate (AH).[1]

Experimental Protocols

Protocol: In Vitro MMP Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP enzyme

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Prepare Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is below 0.5%.

  • Enzyme Preparation: Dilute the recombinant MMP enzyme in assay buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution or vehicle control (assay buffer with the same final DMSO concentration). b. Add 50 µL of the diluted enzyme solution to each well. c. Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 100 µL of the fluorogenic MMP substrate (prepared in assay buffer) to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for at least 30 minutes using a microplate reader.

  • Data Analysis: a. Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. b. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

MMP_Inhibition_Pathway PF00356231 PF-00356231 hydrochloride MMP Matrix Metalloproteinase (MMP) PF00356231->MMP Inhibits ECM_Substrate Extracellular Matrix (ECM) Substrate MMP->ECM_Substrate Acts on Cleaved_ECM Cleaved ECM Fragments ECM_Substrate->Cleaved_ECM Cleavage Cellular_Effects Cellular Effects (e.g., migration, invasion) Cleaved_ECM->Cellular_Effects Leads to

Caption: MMP Inhibition Pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol & Calculations Start->Check_Protocol Check_Reagents Verify Reagent Quality (Compound, Cells, Buffers) Check_Protocol->Check_Reagents Inconsistent_IC50 Inconsistent IC50? Check_Reagents->Inconsistent_IC50 Off_Target Off-Target Effects? Inconsistent_IC50->Off_Target No Standardize_Assay Standardize Assay Conditions Inconsistent_IC50->Standardize_Assay Yes Cytotoxicity Unexpected Cytotoxicity? Off_Target->Cytotoxicity No KOR_Controls Use KOR-specific Controls Off_Target->KOR_Controls Yes Dose_Response Perform Dose-Response Viability Assay Cytotoxicity->Dose_Response Yes Consult_Lit Consult Literature for Similar Compounds Cytotoxicity->Consult_Lit No Standardize_Assay->Consult_Lit KOR_Controls->Consult_Lit Dose_Response->Consult_Lit Contact_Support Contact Technical Support Consult_Lit->Contact_Support Off_Target_Investigation Observation Observed Phenotype (Unexpected Effect) Hypothesis1 On-Target Effect (MMP Inhibition) Observation->Hypothesis1 Hypothesis2 Off-Target Effect (e.g., KOR Antagonism) Observation->Hypothesis2 Experiment1 Use Structurally Different MMP Inhibitor Hypothesis1->Experiment1 Experiment2 Use Specific KOR Agonist/Antagonist Hypothesis2->Experiment2 Result1 Phenotype Replicated? Experiment1->Result1 Result2 Phenotype Blocked/Mimicked? Experiment2->Result2 Conclusion1 Likely On-Target Result1->Conclusion1 Yes Conclusion2 Likely Off-Target Result1->Conclusion2 No Result2->Conclusion1 No Result2->Conclusion2 Yes

References

PF-00356231 hydrochloride stability at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the use of PF-00356231 hydrochloride in experimental settings.

Stability and Storage

Proper storage and handling of this compound are critical to ensure its stability and efficacy in your experiments.

Recommended Storage Conditions

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 1 year
-20°CUp to 1 month

Room Temperature Stability

While this compound is chemically stable under standard ambient conditions, long-term storage at room temperature is not recommended. For short-term handling during experimental setup, it is advisable to minimize the time the compound spends at room temperature.

FormConditionRecommendation
SolidRoom Temperature (Short-term)Minimize exposure; handle quickly and return to -20°C.
In SolutionRoom TemperaturePrepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. If short-term storage at room temperature is necessary, use within a few hours.

Troubleshooting Guide

Encountering issues during your experiments? This guide addresses common problems and provides potential solutions.

IssuePossible CauseTroubleshooting Steps
Inconsistent or No Inhibitory Activity Compound degradation- Ensure the compound has been stored correctly at -20°C (solid) or -80°C (in solution). - Prepare fresh stock solutions. Avoid using old stocks, especially if they have been stored at -20°C for over a month. - Minimize the time the compound is at room temperature during experiments.
Incorrect concentration- Verify calculations for stock solution and final assay concentrations. - Use a recently calibrated balance for weighing the solid compound.
Inactive enzyme- Confirm the activity of your MMP enzyme using a known control inhibitor. - Ensure the enzyme has been stored and handled correctly according to the supplier's instructions.
Precipitation of Compound in Assay Buffer Low solubility- Ensure the final concentration of the solvent (e.g., DMSO) in the assay buffer is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). - Prepare a more dilute stock solution and adjust the volume added to the assay. - Gently warm the solution or use sonication to aid dissolution, but be cautious of potential degradation with excessive heat.
High Background Signal in Fluorometric Assay Autofluorescence of the compound- Run a control well containing only the compound in the assay buffer to measure its intrinsic fluorescence. - Subtract the background fluorescence from the readings of the wells containing the compound and enzyme.
Contaminated reagents or plates- Use fresh, high-quality reagents and sterile, low-fluorescence assay plates.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as DMSO. For example, to make a 10 mM stock solution, dissolve 4.65 mg of the compound in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q2: Can I store my stock solution at -20°C?

A2: For short-term storage, stock solutions can be kept at -20°C for up to one month.[1] For long-term stability, it is highly recommended to store stock solutions at -80°C for up to one year.

Q3: How many times can I freeze-thaw my stock solution?

A3: It is best to avoid repeated freeze-thaw cycles. We recommend aliquoting your stock solution into single-use volumes before freezing.

Q4: Is this compound light-sensitive?

A4: While there is no specific data on the light sensitivity of this compound, it is good laboratory practice to protect all chemical compounds from direct light, especially during storage and handling. Store solutions in amber vials or tubes wrapped in foil.

Q5: What is the primary target of this compound?

A5: this compound is a potent and specific inhibitor of Matrix Metalloproteinases (MMPs). It shows high potency against MMP-13 and is also a known inhibitor of MMP-12, MMP-3, MMP-8, and MMP-9.

Experimental Protocols

Fluorometric MMP-12 Inhibition Assay

This protocol provides a general guideline for determining the inhibitory activity of this compound against MMP-12 using a fluorogenic substrate.

Materials:

  • Active human MMP-12 enzyme

  • MMP-12 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the active MMP-12 enzyme to the desired concentration in cold assay buffer.

    • Prepare a stock solution of the MMP-12 fluorogenic substrate in DMSO. Further dilute it to the working concentration in assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the diluted this compound to the inhibitor wells.

    • Add 10 µL of assay buffer with the same percentage of DMSO to the control wells.

    • Add 20 µL of the diluted active MMP-12 enzyme to all wells except the blank.

    • Add 20 µL of assay buffer to the blank wells.

  • Incubation:

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the diluted MMP-12 fluorogenic substrate to all wells to start the reaction.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 420 nm.

    • Continue to read the fluorescence every 1-2 minutes for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

This compound inhibits Matrix Metalloproteinases (MMPs), which are key enzymes in the degradation of the extracellular matrix (ECM). MMP-12, a primary target, is involved in signaling pathways that regulate inflammation, cell proliferation, and tissue remodeling. Inhibition of MMP-12 by PF-00356231 can modulate these downstream pathways.

MMP12_Signaling_Pathway PF00356231 PF-00356231 hydrochloride MMP12 MMP-12 PF00356231->MMP12 Inhibits ECM Extracellular Matrix (e.g., Elastin) MMP12->ECM Degrades ERK_P38 ERK/P38 MAPK Pathway MMP12->ERK_P38 Activates PI3K_AKT PI3K-AKT Pathway MMP12->PI3K_AKT Activates Tissue_Remodeling Tissue Remodeling ECM->Tissue_Remodeling Leads to Inflammation Inflammation ERK_P38->Inflammation Proliferation Cell Proliferation ERK_P38->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of MMP-12 by this compound.

References

Interpreting IC50 data for PF-00356231 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting IC50 data for PF-00356231 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a specific, non-peptidic, and non-zinc chelating inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Its primary mechanism of action is the inhibition of MMP activity, which are enzymes involved in the degradation of the extracellular matrix.

Q2: What are the reported IC50 values for this compound against various MMPs?

A2: The inhibitory potency of this compound varies across different MMP isoforms. The table below summarizes the reported IC50 values.

Target MMPIC50 Value (µM)
MMP-130.00065
MMP-30.39
MMP-90.98
MMP-121.4
MMP-81.7
Data sourced from MedChemExpress.[1][2][3]

Q3: How does the presence of other molecules, like acetohydroxamate (AH), affect the IC50 of this compound?

A3: The inhibitory activity of this compound against MMP-12 and MMP-13 can be significantly enhanced in the presence of acetohydroxamate (AH). With AH, the IC50 for MMP-12 decreases to 0.014 µM and for MMP-13 to 0.27 µM.[1][2]

Experimental Protocols

Detailed Methodology for a Fluorogenic MMP Inhibition Assay

This protocol is adapted from standard fluorogenic MMP assay procedures and can be used to determine the IC50 of this compound.[4][5][6][7]

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-13)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • This compound

  • DMSO (for inhibitor dilution)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the inhibitor in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation:

    • Dilute the recombinant MMP enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Reaction:

    • Add a small volume of the diluted inhibitor solutions to the wells of the 96-well plate.

    • Include a positive control (a known MMP inhibitor) and a negative control (assay buffer with DMSO).

    • Add the diluted enzyme solution to all wells except the substrate control wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition and Measurement:

    • Prepare the fluorogenic substrate solution in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm for the example substrate).

    • Collect data kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Normalize the rates relative to the no-inhibitor control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause: Inconsistent pipetting, especially of small volumes of inhibitor or enzyme.

  • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare master mixes of reagents to minimize pipetting errors.

  • Possible Cause: Instability or precipitation of this compound at the tested concentrations.

  • Solution: Visually inspect the inhibitor dilutions for any signs of precipitation. Determine the solubility of the compound in the assay buffer. It may be necessary to adjust the solvent or use a lower concentration range.

Issue 2: No or very low inhibition observed, even at high concentrations of this compound.

  • Possible Cause: Inactive MMP enzyme.

  • Solution: Verify the activity of the enzyme stock using a known potent inhibitor as a positive control. Ensure proper storage and handling of the enzyme (typically at -80°C in aliquots to avoid freeze-thaw cycles).

  • Possible Cause: Degradation of the fluorogenic substrate.

  • Solution: Protect the substrate from light and store it as recommended by the manufacturer. Prepare fresh substrate dilutions for each experiment.

Issue 3: High background fluorescence.

  • Possible Cause: Autofluorescence of this compound.

  • Solution: Run a control experiment with the inhibitor and substrate in the absence of the enzyme to measure any intrinsic fluorescence of the compound. If significant, subtract this background from the assay readings.

Visualizations

Signaling_Pathway cluster_inhibition Inhibition of MMP Activity PF00356231 PF-00356231 hydrochloride MMPs Matrix Metalloproteinases (MMP-3, -8, -9, -12, -13) PF00356231->MMPs Inhibits ECM Extracellular Matrix (e.g., Collagen) MMPs->ECM Cleaves Degradation ECM Degradation ECM->Degradation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor to Plate Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare Enzyme Solution Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate Add_Enzyme->Incubate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

References

How to control for PF-00356231 hydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PF-00356231 Hydrochloride

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

A1: this compound is a non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinases (MMPs). Its primary target is MMP-12.[1] However, it exhibits activity against several other MMPs, which are considered known off-target effects. The inhibitory concentrations (IC50) for these MMPs are summarized in the table below.

TargetIC50
MMP-130.65 nM
MMP-30.39 µM
MMP-90.98 µM
MMP-121.4 µM
MMP-81.7 µM

Data compiled from multiple sources.[1][2]

Q2: Why is it crucial to control for the off-target effects of this compound?

Q3: What are the general strategies to control for off-target effects of small molecule inhibitors like this compound?

A3: Several strategies can be employed to validate the on-target effects of an inhibitor and control for off-target effects:

  • Use of a structurally different inhibitor with a similar target profile: Comparing the effects of this compound with another MMP-12 inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to MMP-12 inhibition.

  • Genetic knockdown or knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein (MMP-12) is a powerful method.[3][4][5][6][7] If the inhibitor's effect is diminished or absent in the knockdown/knockout cells, it strongly suggests an on-target mechanism.

  • Use of an inactive analog: If available, using a structurally similar but biologically inactive version of the inhibitor as a negative control can help rule out non-specific effects.

  • Dose-response analysis: Demonstrating a dose-dependent effect of the inhibitor on the phenotype of interest can provide evidence for a specific interaction.

  • Rescue experiments: If possible, overexpressing a resistant mutant of the target protein that is not affected by the inhibitor should rescue the phenotype.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

This could be due to the compound's off-target effects. The following troubleshooting workflow can help you dissect the on-target versus off-target effects of this compound.

Caption: Troubleshooting workflow for unexpected results.

Issue 2: How to design experiments to specifically attribute effects to MMP-12 inhibition.

To confidently attribute an observed effect to the inhibition of MMP-12, a multi-pronged approach is recommended. The following experimental workflow outlines the key steps.

Caption: Experimental workflow for validating on-target effects.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of MMP-12 for On-Target Validation

Objective: To confirm that the cellular effects of this compound are mediated through the inhibition of MMP-12.

Principle: By reducing the expression of MMP-12 using siRNA, the effect of this compound should be significantly diminished if it is acting on-target.[3][6]

Materials:

  • MMP-12 specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium and supplements

  • This compound

  • Reagents for downstream analysis (e.g., qPCR, Western blot, cell-based assays)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 25 pmol of siRNA (MMP-12 specific or non-targeting control) into 50 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 50 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

    • Add the 100 µL of siRNA-lipid complex to each well.

  • Incubation: Incubate the cells for 48-72 hours to allow for sufficient knockdown of the target protein.

  • Inhibitor Treatment: After the incubation period, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Downstream Analysis: After the appropriate treatment time, harvest the cells and perform downstream analyses:

    • Confirm Knockdown: Validate the knockdown of MMP-12 at both the mRNA (qPCR) and protein (Western blot) levels.

    • Phenotypic Assay: Perform the relevant cell-based assay to assess the phenotype of interest (e.g., cell migration, invasion, proliferation).

Expected Outcome: The phenotypic effect of this compound should be significantly reduced in cells treated with MMP-12 siRNA compared to cells treated with the non-targeting control siRNA.

Protocol 2: In Vitro MMP Activity Assay (Fluorogenic Substrate)

Objective: To measure the inhibitory activity of this compound against MMP-12 and its off-targets in a biochemical assay.

Principle: This assay uses a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence. The inhibitory effect of the compound is determined by the reduction in the rate of fluorescence increase.[8]

Materials:

  • Recombinant active human MMP-12, MMP-13, MMP-3, MMP-8, and MMP-9

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • This compound

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant MMPs to their working concentrations in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute the fluorogenic substrate to its working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer (blank), 50 µL of vehicle control, and 50 µL of each inhibitor dilution.

    • Add 25 µL of the diluted MMP enzyme to each well (except the blank).

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the fluorogenic substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity (e.g., excitation at 328 nm, emission at 393 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the primary target (MMP-12) and major off-targets (MMP-13, MMP-3, MMP-9, MMP-8) of this compound are involved. Understanding these pathways can help in designing experiments and interpreting results.

MMP-12 Signaling Pathway

MMP12_Pathway IL1b IL-1β Receptor Cell Surface Receptors IL1b->Receptor TNFa TNF-α TNFa->Receptor PI3K PI3-K Receptor->PI3K ERK ERK Receptor->ERK JNK JNK Receptor->JNK AP1 AP-1 PI3K->AP1 ERK->AP1 JNK->AP1 MMP12_Gene MMP-12 Gene Transcription AP1->MMP12_Gene MMP12_Protein MMP-12 Protein MMP12_Gene->MMP12_Protein ECM Extracellular Matrix Degradation (Elastin, Type IV Collagen) MMP12_Protein->ECM Cell_Migration Cell Migration MMP12_Protein->Cell_Migration

Caption: Simplified MMP-12 signaling pathway.[9]

MMP-13 Signaling Pathway

MMP13_Pathway TGFb TGF-β Receptor Receptors TGFb->Receptor IL1 IL-1 IL1->Receptor p38 p38 MAPK Receptor->p38 JNK JNK Receptor->JNK Runx2 Runx2 p38->Runx2 AP1 AP-1 JNK->AP1 MMP13_Gene MMP-13 Gene Transcription Runx2->MMP13_Gene AP1->MMP13_Gene MMP13_Protein MMP-13 Protein MMP13_Gene->MMP13_Protein Collagen_Deg Type II Collagen Degradation MMP13_Protein->Collagen_Deg Arthritis Arthritis Progression Collagen_Deg->Arthritis

Caption: Key signaling pathways regulating MMP-13.[10][11][12][13][14]

MMP-3, MMP-9, and MMP-8 Signaling Overview

Other_MMPs_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptors Cell Surface Receptors Cytokines->Receptors GF Growth Factors GF->Receptors MAPK MAPK Pathways (ERK, JNK, p38) Receptors->MAPK PI3K_Akt PI3K/Akt Pathway Receptors->PI3K_Akt NFkB NF-κB Pathway Receptors->NFkB MMP3 MMP-3 MAPK->MMP3 MMP9 MMP-9 PI3K_Akt->MMP9 MMP8 MMP-8 NFkB->MMP8 ECM_Remodeling ECM Remodeling MMP3->ECM_Remodeling Cell_Invasion Cell Invasion & Metastasis MMP9->Cell_Invasion Inflammation Inflammation MMP8->Inflammation

Caption: Overview of signaling pathways for MMP-3, -8, and -9.[15][16][17][18][19][20][21]

References

Technical Support Center: Stability of Hydrochloride Compounds in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to the degradation of hydrochloride salt compounds during long-term experiments. The following information is based on established principles of pharmaceutical stability and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of a hydrochloride compound during long-term storage?

A1: The stability of hydrochloride compounds can be influenced by a combination of environmental and chemical factors. Key factors include exposure to light (photolysis), elevated temperatures, humidity, and oxidative stress.[1] Additionally, the inherent chemical properties of the molecule, such as susceptibility to hydrolysis and isomerization, play a crucial role.[1]

Q2: How can I visually identify potential degradation in my samples?

A2: Visual indicators of degradation can include a change in color, the formation of precipitates, or other changes in the physical appearance of the solid or solution. However, significant degradation can occur without any visible changes, necessitating analytical testing.

Q3: What are the initial analytical steps to confirm suspected degradation?

A3: High-Performance Liquid Chromatography (HPLC) is a primary technique used to assess the purity of a compound and detect the presence of degradation products.[2][3] A comparison of the chromatogram of a stressed or aged sample with that of a reference standard can reveal new peaks corresponding to degradants.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study involves intentionally exposing the compound to harsh conditions (e.g., high temperature, humidity, strong acid/base, oxidizing agents, and light) to accelerate its degradation.[2][3] This helps to identify potential degradation pathways and develop stability-indicating analytical methods.

Q5: How can I identify the chemical structure of the degradation products?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for characterizing the structure of degradation products.[2][3] By analyzing the fragmentation patterns of the degradant peaks, it is possible to elucidate their chemical structures.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving degradation issues with your hydrochloride compound.

Problem: Unexpected loss of compound purity or appearance of unknown peaks in HPLC analysis of long-term stability samples.

Step 1: Initial Assessment and Confirmation

  • Verify Analytical Method: Ensure the HPLC method is validated for stability-indicating properties.

  • Re-analyze a Fresh Sample: Analyze a freshly prepared sample from a validated reference standard to confirm the expected retention time and peak purity.

  • Confirm Degradation: Compare the chromatograms of the long-term stability sample and the fresh sample to confirm the presence of degradation peaks and a decrease in the main peak area.

Step 2: Identify the Cause of Degradation

Consult the following table to correlate storage conditions with potential degradation pathways.

Observed Change Potential Cause Recommended Action
New peaks in HPLC, especially after exposure to light PhotodegradationStore the compound in light-resistant containers (e.g., amber vials).
Degradation in samples stored at elevated temperatures Thermal DegradationStore the compound at recommended lower temperatures (e.g., 2-8 °C or -20 °C).
Physical changes (e.g., clumping, discoloration) in solid samples Hydrolysis due to humidityStore the compound in a desiccator or with a desiccant. Ensure packaging is hermetically sealed.
Appearance of specific degradant peaks known to be oxidation products OxidationStore the compound under an inert atmosphere (e.g., nitrogen or argon).
Degradation observed in solution but not in solid form pH-dependent hydrolysis or solvent-mediated degradationEvaluate the stability of the compound in different solvents and at various pH levels.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient from its degradation products.

  • Column Selection: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A typical mobile phase could consist of a mixture of methanol, acetonitrile, and an ammonium acetate buffer.[3] The pH of the buffer should be optimized for the best peak shape and separation.

  • Gradient Elution: Employ a gradient elution to ensure the separation of both polar and non-polar degradation products.

  • Detection: Use a UV detector set at a wavelength where the parent compound and potential degradants have significant absorbance.[3]

  • Forced Degradation: Subject the compound to forced degradation conditions (acid, base, oxidation, heat, light) and inject the stressed samples into the HPLC system to verify that all degradation peaks are well-resolved from the main peak.

Protocol 2: Characterization of Degradation Products by LC-MS/MS
  • Sample Preparation: Analyze the stressed samples that show significant degradation in the HPLC analysis.

  • LC Separation: Use the same or a similar HPLC method as developed above to separate the degradation products before they enter the mass spectrometer.

  • Mass Spectrometry:

    • Acquire the mass spectra of the parent compound and the degradation products.

    • Perform MS/MS fragmentation on the parent ion of each degradation product.

  • Structure Elucidation: Analyze the fragmentation patterns to propose the chemical structures of the degradation products.

Data Presentation

Table 1: Summary of Forced Degradation Studies for a Generic Hydrochloride Salt
Stress Condition Duration Temperature % Degradation Number of Degradants
0.1 N HCl24 hours60°C15%2
0.1 N NaOH12 hoursRoom Temp45%3
10% H₂O₂12 hoursRoom Temp60%1
Thermal48 hours80°C8%1
Photolytic (UV Chamber)3 daysRoom Temp6%1

Note: The data in this table is illustrative and will vary depending on the specific hydrochloride compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Degradation

degradation_troubleshooting start Degradation Suspected confirm_degradation Confirm Degradation via HPLC start->confirm_degradation check_storage Review Storage Conditions confirm_degradation->check_storage Degradation Confirmed end Stability Ensured confirm_degradation->end No Degradation forced_degradation Perform Forced Degradation Study check_storage->forced_degradation Identify Potential Stressors characterize_degradants Characterize Degradants (LC-MS/MS) forced_degradation->characterize_degradants modify_protocol Modify Storage/Handling Protocol characterize_degradants->modify_protocol Identify Degradation Pathway modify_protocol->end

Caption: A flowchart for troubleshooting unexpected compound degradation.

Diagram 2: General Factors Influencing Drug Stability

drug_stability_factors stability Drug Stability environmental Environmental Factors stability->environmental chemical Chemical Factors stability->chemical physical Physical Factors stability->physical temp Temperature environmental->temp light Light environmental->light humidity Humidity environmental->humidity oxygen Oxygen environmental->oxygen hydrolysis Hydrolysis chemical->hydrolysis oxidation Oxidation chemical->oxidation isomerization Isomerization chemical->isomerization polymerization Polymerization chemical->polymerization volatilization Loss of Volatiles physical->volatilization water_loss Loss of Water physical->water_loss color_change Color Change physical->color_change crystal_growth Crystal Growth physical->crystal_growth

Caption: Key factors that can affect the stability of a drug substance.

References

Adjusting PF-00356231 hydrochloride dosage for different cell densities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-00356231 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, particularly the adjustment of this compound dosage for different cell densities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and specific, non-peptidic inhibitor of matrix metalloproteinase-12 (MMP-12). It also shows inhibitory activity against other MMPs such as MMP-13, MMP-9, MMP-8, and MMP-3. Its mechanism of action involves binding to the active site of MMPs, thereby preventing the degradation of extracellular matrix (ECM) components.

Q2: Why is cell density an important factor to consider when using this compound?

Cell density can significantly influence the expression levels of matrix metalloproteinases (MMPs) in culture. Studies have shown that higher cell densities can lead to increased expression and activity of certain MMPs.[1][2][3][4] Consequently, the effective concentration of an MMP inhibitor like this compound required to achieve a desired biological effect may vary with the number of cells plated.

Q3: How does cell density typically affect the efficacy of MMP inhibitors?

Research indicates that the inhibitory effect of MMP inhibitors can be more pronounced at higher cell densities.[2][4] This is likely due to the increased expression of the target MMPs at higher cell confluency. Therefore, a fixed concentration of this compound may show lower efficacy in sparsely seeded cultures compared to confluent cultures.

Q4: What are the typical starting concentrations for in vitro experiments with this compound?

Based on its reported IC50 values, a good starting point for in vitro cell-based assays is to perform a dose-response curve ranging from low nanomolar to mid-micromolar concentrations (e.g., 1 nM to 50 µM). The IC50 of this compound for MMP-12 is approximately 1.4 µM, with varying potency against other MMPs.

Q5: Should I use serum-free or serum-containing media for my experiments?

The presence of serum can impact the effective concentration of the inhibitor due to protein binding. For initial characterization and to understand the direct effect of the inhibitor on cells, using serum-free or low-serum media is often recommended. However, if the experimental design requires conditions that better mimic the physiological environment, serum-containing media can be used, but it's important to be aware of the potential for altered efficacy.

Troubleshooting Guide

This guide addresses common issues encountered when determining the optimal dosage of this compound in relation to cell density.

Issue 1: Inconsistent or non-reproducible results between experiments.

  • Potential Cause: Variation in cell seeding density.

  • Troubleshooting Tip: Ensure precise and consistent cell counting and seeding in all experiments. Use a hemocytometer or an automated cell counter and create a standardized protocol for cell plating.

  • Potential Cause: Inconsistent cell health or passage number.

  • Troubleshooting Tip: Use cells from a similar passage number for all related experiments, as MMP expression can change with prolonged culturing. Regularly monitor cell morphology and viability.

Issue 2: The observed inhibitory effect is lower than expected based on published IC50 values.

  • Potential Cause: Low cell density leading to low target (MMP) expression.

  • Troubleshooting Tip: Consider increasing the cell seeding density. Perform a preliminary experiment to assess MMP-12 expression at different cell densities in your specific cell line (e.g., via qPCR or western blot) to determine the optimal density for your assay.

  • Potential Cause: The chosen cell line expresses low levels of MMP-12.

  • Troubleshooting Tip: Verify the expression of MMP-12 in your cell line of interest through literature search or direct experimental measurement. If MMP-12 expression is low, consider using a different cell line known to have higher expression.

Issue 3: High background or off-target effects at higher concentrations.

  • Potential Cause: The concentration of this compound is too high, leading to non-specific effects or cytotoxicity.

  • Troubleshooting Tip: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the compound for your specific cell line and experimental duration. Ensure that the concentrations used in your functional assays are below this cytotoxic threshold.

Data Presentation: Impact of Cell Density on Inhibitor Efficacy

The following table illustrates the hypothetical impact of cell density on the IC50 value of an MMP inhibitor. This is a representative example based on published trends, and actual values should be determined experimentally for your specific system.

Cell Seeding Density (cells/cm²)Cell ConfluencyTarget MMP Expression (Relative Units)Illustrative IC50 of MMP Inhibitor (µM)
1 x 10⁴Low (~30%)1.05.2
3 x 10⁴Medium (~60%)2.52.1
6 x 10⁴High (~90%)4.01.3

Experimental Protocols

Protocol 1: Determining the Effect of Cell Density on this compound Efficacy using a Cell Migration Assay (Transwell Assay)

This protocol outlines a method to assess how cell density influences the inhibitory effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line with known MMP-12 expression (e.g., HT-1080)

  • This compound

  • 24-well plate with 8 µm pore size transwell inserts

  • Cell culture medium (serum-free and serum-containing)

  • Fibronectin (or other appropriate ECM protein)

  • Calcein-AM or crystal violet for cell staining

  • Plate reader or microscope

Procedure:

  • Coating Transwell Inserts: Coat the upper surface of the transwell inserts with an appropriate ECM protein like fibronectin (10 µg/mL in PBS) for 1 hour at 37°C.

  • Cell Seeding:

    • Prepare cell suspensions at three different densities in serum-free medium:

      • Low Density: 1 x 10⁵ cells/mL

      • Medium Density: 3 x 10⁵ cells/mL

      • High Density: 6 x 10⁵ cells/mL

    • Add 200 µL of each cell suspension to the upper chamber of the coated transwell inserts.

  • Treatment with this compound:

    • Prepare a serial dilution of this compound in serum-free medium.

    • Add the different concentrations of the inhibitor to the upper chamber along with the cells. Include a vehicle control (e.g., DMSO).

  • Chemoattractant: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for your cell line to migrate (e.g., 12-24 hours).

  • Quantification of Migration:

    • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

    • Elute the stain and measure the absorbance with a plate reader, or count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the percentage of migration inhibition against the concentration of this compound for each cell density. Calculate the IC50 value for each density.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is to determine the concentration range of this compound that is non-toxic to the cells.

Materials:

  • Cell line of interest

  • This compound

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).

Visualizations

Signaling Pathway of MMP-12 Inhibition

MMP12_Signaling Simplified Signaling Pathway of MMP-12 and its Inhibition cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 MMP-12 Activity ECM ECM Components (e.g., Elastin, Collagen IV) Receptor Cytokine Receptor (e.g., IL-1R) PI3K PI3K/AKT Pathway Receptor->PI3K activates MAPK MAPK Pathway (ERK, JNK) Receptor->MAPK activates AP1 AP-1 PI3K->AP1 MAPK->AP1 MMP12_exp MMP-12 Gene Expression AP1->MMP12_exp induces MMP12 MMP-12 (active) MMP12_exp->MMP12 leads to MMP12->ECM degrades ECM_degradation ECM Degradation (Cell Migration, Invasion) MMP12->ECM_degradation PF00356231 PF-00356231 hydrochloride PF00356231->MMP12 inhibits Cytokine Pro-inflammatory Cytokines (e.g., IL-1β) Cytokine->Receptor

Caption: Simplified signaling cascade leading to MMP-12 expression and its inhibition by this compound.

Experimental Workflow for Dosage Adjustment

Experimental_Workflow Workflow for Adjusting this compound Dosage for Cell Density cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Dose-Response Experiment cluster_2 Phase 3: Data Analysis A1 Determine Optimal Seeding Densities (Low, Medium, High) A2 Perform Cytotoxicity Assay (MTT) at High Density A1->A2 A3 Determine Max Non-Toxic Concentration A2->A3 B2 Treat with Serial Dilutions of PF-00356231 HCl A3->B2 Set Max Concentration B1 Seed Cells at Low, Medium, and High Densities B1->B2 B3 Perform Functional Assay (e.g., Cell Migration) B2->B3 C1 Quantify Assay Readout for Each Density B3->C1 C2 Generate Dose-Response Curves C1->C2 C3 Calculate IC50 for Each Cell Density C2->C3

Caption: A stepwise workflow for optimizing this compound dosage based on cell density.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent/Low Inhibitory Effect Q1 Is cell seeding density consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is cell density optimal for MMP expression? A1_Yes->Q2 Sol1 Standardize cell counting and seeding protocol A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is inhibitor concentration non-toxic? A2_Yes->Q3 Sol2 Test higher cell densities or confirm MMP-12 expression A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consistent Results A3_Yes->End Sol3 Perform cytotoxicity assay and use concentrations below CC50 A3_No->Sol3

Caption: A decision-making diagram to troubleshoot inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative Guide to PF-00356231 Hydrochloride and Other MMP-12 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PF-00356231 hydrochloride with other notable Matrix Metalloproteinase-12 (MMP-12) inhibitors. The following sections detail the performance of these compounds, supported by experimental data, and provide comprehensive experimental methodologies.

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a key enzyme implicated in the degradation of extracellular matrix components, particularly elastin. Its role in various pathological processes, including chronic obstructive pulmonary disease (COPD), idiopathic pulmonary fibrosis (IPF), and inflammatory disorders, has made it a significant target for therapeutic intervention. This guide focuses on this compound, a non-peptidic, non-zinc chelating inhibitor of MMP-12, and compares its activity with other prominent MMP-12 inhibitors.

Quantitative Comparison of MMP-12 Inhibitors

The inhibitory potency of this compound and other selected MMP-12 inhibitors are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, have been compiled from various scientific sources. A lower value indicates higher potency.

CompoundMMP-12 IC50 (nM)Other MMPs Inhibited (IC50/Ki in nM)Selectivity Profile
This compound 1400[1][2] (14 with acetohydroxamate)[1]MMP-13 (0.65), MMP-3 (390), MMP-9 (980), MMP-8 (1700)[1][2]Potent against MMP-13, moderate against other MMPs.
MMP408 14[3]Highly selective for MMP-12.[3]Advanced for potential treatment of COPD.[3]
AZD1236 PotentDual inhibitor of MMP-9 and MMP-12.Tested in a Phase II trial for COPD.[4]
RXP470.1 Ki: 0.2[2]2 to 4 orders of magnitude less potent against other MMPs.[2]Highly potent and selective for MMP-12.[2]
AS111793 Dose-dependent inhibition in vivoSelective MMP-12 inhibitor.Limited the increase in neutrophils and macrophages in a cigarette smoke exposure model.
Aderamastat (FP-025) PotentSelective MMP-12 inhibitor.Under investigation for respiratory diseases, including allergic asthma.[2]

Mechanism of Action and Signaling Pathway

MMP-12 inhibitors function by binding to the active site of the MMP-12 enzyme, thereby preventing it from cleaving its natural substrates, such as elastin. This inhibition helps to mitigate the tissue damage and inflammation associated with excessive MMP-12 activity. The general mechanism involves the inhibitor molecule occupying the catalytic zinc-binding site of the enzyme. This compound is noted as a non-zinc chelating ligand, suggesting a different mode of interaction with the active site compared to traditional hydroxamate-based inhibitors.[1][5]

MMP12_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Inhibitor Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., cigarette smoke) Macrophage Macrophage Inflammatory_Stimuli->Macrophage activates Pro_MMP12 Pro-MMP-12 (Inactive) Macrophage->Pro_MMP12 secretes MMP12_Active MMP-12 (Active) Pro_MMP12->MMP12_Active activated by other proteases Elastin Elastin (Extracellular Matrix) MMP12_Active->Elastin cleaves Inhibited_Complex MMP-12-Inhibitor Complex (Inactive) MMP12_Active->Inhibited_Complex Degraded_Elastin Degraded Elastin Fragments Elastin->Degraded_Elastin Tissue_Damage Tissue Damage & Inflammation Degraded_Elastin->Tissue_Damage leads to MMP12_Inhibitor MMP-12 Inhibitor (e.g., PF-00356231) MMP12_Inhibitor->Inhibited_Complex binds to Inhibited_Complex->Elastin

MMP-12 activation and inhibition pathway.

Experimental Protocols

The determination of inhibitory activity (IC50 values) for MMP-12 inhibitors is typically performed using a fluorometric enzymatic assay. The following is a generalized protocol based on commercially available assay kits and literature procedures.

MMP-12 Fluorometric Enzymatic Assay Protocol

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution, typically 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, and 0.05% Brij-35, with a pH of 7.5.

    • MMP-12 Enzyme: Reconstitute or dilute the human recombinant MMP-12 enzyme to the desired concentration in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.

    • Fluorogenic Substrate: A commonly used substrate is Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, where Mca is a fluorescent group and Dpa is a quencher.[6] Dilute the substrate in the assay buffer to the working concentration (e.g., 10 µM).

    • Inhibitor Solutions: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer. A known MMP-12 inhibitor, such as NNGH, can be used as a positive control.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • Add a defined volume of the assay buffer to each well.

    • Add the serially diluted inhibitor solutions to their respective wells. Include a control well with no inhibitor.

    • Add the diluted MMP-12 enzyme solution to all wells except for the blank.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 328 nm and an emission wavelength of around 420 nm.[6]

    • Continue to monitor the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow cluster_workflow MMP-12 Inhibition Assay Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Plate_Setup Plate Setup (96-well) - Add Buffer - Add Inhibitor Dilutions Reagent_Prep->Plate_Setup Enzyme_Addition Add MMP-12 Enzyme Plate_Setup->Enzyme_Addition Incubation Incubate at 37°C (30-60 min) Enzyme_Addition->Incubation Reaction_Start Initiate Reaction (Add Fluorogenic Substrate) Incubation->Reaction_Start Fluorescence_Reading Measure Fluorescence (Ex: 328nm, Em: 420nm) over time Reaction_Start->Fluorescence_Reading Data_Analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Workflow for MMP-12 enzymatic inhibition assay.

Concluding Remarks

The selection of an appropriate MMP-12 inhibitor for research or therapeutic development depends on the specific requirements of the study, including the desired potency, selectivity, and pharmacokinetic properties. This compound represents a valuable tool for investigating the role of MMP-12, particularly given its distinct non-zinc chelating mechanism. However, for applications requiring higher potency and selectivity, compounds such as MMP408 and RXP470.1 may offer advantages. The historical challenges with broad-spectrum MMP inhibitors underscore the critical importance of a well-defined selectivity profile to minimize off-target effects. The experimental protocols provided in this guide offer a foundation for the in vitro characterization and comparison of these and other novel MMP-12 inhibitors.

References

A Comparative Guide to the Efficacy of PF-00356231 Hydrochloride and Batimastat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) inhibitors, this guide provides a detailed, data-driven comparison of two prominent compounds: PF-00356231 hydrochloride and Batimastat. This analysis focuses on their efficacy, mechanisms of action, and the experimental data supporting their activity.

Executive Summary

This compound is a specific, non-peptidic, and non-zinc chelating inhibitor of MMP-12.[1][2][3] Its targeted approach suggests a potential for fewer off-target effects. In contrast, Batimastat (BB-94) is a potent, broad-spectrum MMP inhibitor with a peptide-like structure containing a hydroxamate moiety that chelates the catalytic zinc ion in the active site of MMPs. This broad activity has been explored in various cancer models, but it also carries the risk of a wider range of side effects.

Data Presentation: A Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Batimastat against a range of matrix metalloproteinases. Lower IC50 values indicate greater potency.

Target MMPThis compound IC50 (µM)Batimastat IC50 (nM)
MMP-1Not Available3
MMP-2Not Available4
MMP-30.39[1][2][3]20[4]
MMP-7Not Available6
MMP-81.7[1][2][3]Not Available
MMP-90.98[1][2][3]4[4]
MMP-121.4[1][2][3]Not Available
MMP-130.00065[1][2][3]Not Available

Note: The IC50 values for this compound against MMP-12 and MMP-13 are noted to be significantly decreased in the presence of acetohydroxamate.[1][2]

Mechanism of Action and Signaling Pathways

Batimastat exerts its inhibitory effect through competitive and reversible binding to the active site of various MMPs. This broad inhibition of MMPs, which are key mediators of extracellular matrix (ECM) degradation, leads to the suppression of tumor growth, invasion, angiogenesis, and metastasis. Emerging evidence also suggests that Batimastat's action extends to the modulation of intracellular signaling pathways. Notably, it has been shown to influence the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.

Batimastat_Signaling_Pathway Batimastat Batimastat MMPs MMPs (e.g., MMP-1, -2, -3, -7, -9) Batimastat->MMPs Inhibits PI3K PI3K Batimastat->PI3K Modulates ERK ERK Batimastat->ERK Modulates ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes Cell_Processes Tumor Growth, Invasion, Angiogenesis ECM_Degradation->Cell_Processes Leads to Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Ras->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival MEK MEK Raf->MEK MEK->ERK ERK->Proliferation_Survival

Caption: Batimastat's mechanism of action and its influence on signaling pathways.

This compound , on the other hand, is characterized by its high specificity for MMP-12. It functions as a non-peptidic, non-zinc chelating ligand that binds to MMP-12.[1][2] This targeted inhibition of MMP-12, an enzyme implicated in inflammatory processes and tissue remodeling, suggests its potential therapeutic utility in specific pathological conditions. To date, the broader effects of this compound on intracellular signaling pathways beyond its direct enzymatic inhibition are not extensively documented in publicly available literature.

PF00356231_Signaling_Pathway PF00356231 PF-00356231 hydrochloride MMP12 MMP-12 PF00356231->MMP12 Inhibits MMP12_Substrates MMP-12 Substrates MMP12->MMP12_Substrates Cleaves Cellular_Signaling Intracellular Signaling Pathways MMP12->Cellular_Signaling Downstream_Effects Downstream Biological Effects MMP12_Substrates->Downstream_Effects Mediates

Caption: this compound's targeted inhibition of MMP-12.

Experimental Protocols

A generalized workflow for determining the in vitro efficacy of MMP inhibitors like this compound and Batimastat is outlined below. Specific experimental conditions can be found in the cited literature.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate-Based)

This method is commonly employed to determine the IC50 values of MMP inhibitors.

  • Enzyme Activation: Recombinant human pro-MMPs are activated. For instance, pro-MMP-9 can be activated with p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: A dilution series of the test inhibitor (this compound or Batimastat) is prepared in an appropriate assay buffer.

  • Incubation: The activated MMP enzyme is incubated with the various concentrations of the inhibitor for a specified period at a controlled temperature (e.g., 37°C).

  • Substrate Addition: A fluorogenic MMP substrate is added to each well. The substrate is a peptide that is cleaved by the active MMP, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

MMP_Inhibition_Assay_Workflow Start Start Activate_MMP Activate pro-MMP (e.g., with APMA) Start->Activate_MMP Incubate Incubate Activated MMP with Inhibitor Activate_MMP->Incubate Prepare_Inhibitor Prepare Inhibitor Dilution Series Prepare_Inhibitor->Incubate Add_Substrate Add Fluorogenic MMP Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro MMP inhibition assay.

Conclusion

This compound and Batimastat represent two distinct strategies for targeting MMPs. Batimastat's broad-spectrum activity has been extensively characterized, demonstrating potent inhibition across multiple MMPs and influencing key cancer-related signaling pathways. This makes it a valuable tool for studying the overall role of MMPs in disease. However, its lack of specificity is a potential drawback in a therapeutic context.

This compound offers a more targeted approach with its high specificity for MMP-12. This specificity could translate to a more favorable side-effect profile in clinical applications. The current gap in knowledge regarding its broader effects on intracellular signaling presents an opportunity for further research to fully elucidate its therapeutic potential and mechanism of action. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal, with Batimastat serving as a broad-spectrum tool and this compound as a specific probe for the function of MMP-12.

References

Validating the Activity of PF-00356231 Hydrochloride Against Matrix Metalloproteinases with a Selective Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a framework for validating the inhibitory activity of PF-00356231 hydrochloride, a known inhibitor of Matrix Metalloproteinases (MMPs), by comparing its performance with a highly selective positive control. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, inflammation, and tissue remodeling.

Introduction to this compound and its Target

This compound is a non-peptidic, non-zinc chelating inhibitor of matrix metalloproteinases.[1][2][3][4] It has demonstrated potent inhibitory activity against several members of the MMP family, which are key enzymes involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and chronic inflammatory diseases.[5][6][7] The primary targets of PF-00356231 are MMP-12 (macrophage elastase) and MMP-13 (collagenase-3).[1][2]

Selecting a Positive Control for Comparative Analysis

To rigorously validate the efficacy and selectivity of PF-00356231, a potent and selective inhibitor of a related MMP is essential as a positive control. For this purpose, BI-4394 , a highly potent and selective inhibitor of MMP-13 with an IC50 of 1 nM, serves as an excellent choice.[8] Its high selectivity allows for a clear comparison of the inhibitory profile of PF-00356231. Another relevant positive control, particularly for assessing MMP-12 inhibition, is AS111793 , a selective MMP-12 inhibitor.[9]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency (IC50 values) of this compound against a panel of MMPs, alongside the potent and selective MMP-13 inhibitor, BI-4394.

CompoundMMP-13 IC50MMP-12 IC50MMP-9 IC50MMP-8 IC50MMP-3 IC50
This compound 0.00065 µM1.4 µM (14 nM in some sources)0.98 µM1.7 µM0.39 µM
BI-4394 1 nM>1000-fold selectivity over other MMPs>1000-fold selectivity over other MMPs>1000-fold selectivity over other MMPs>1000-fold selectivity over other MMPs

Note: IC50 values for this compound are compiled from multiple sources and may vary based on assay conditions.[1][2][4] The IC50 for BI-4394 highlights its high selectivity for MMP-13.[8]

Experimental Protocols

To validate and compare the activity of this compound and a positive control, the following key experiments are recommended:

In Vitro MMP Enzymatic Activity Assay

This assay directly measures the inhibition of recombinant MMP activity.

Objective: To determine and compare the IC50 values of this compound and the positive control (e.g., BI-4394 for MMP-13) against their target MMPs.

Methodology:

  • Reagents and Materials:

    • Recombinant human MMP-12 and MMP-13 (catalytic domain)

    • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

    • This compound and positive control (BI-4394) dissolved in DMSO

    • 96-well black microplates

    • Fluorometric microplate reader

  • Procedure:

    • Activate the recombinant pro-MMPs according to the manufacturer's instructions (e.g., with APMA).

    • Prepare serial dilutions of the test compounds (PF-00356231 and positive control) in assay buffer.

    • Add the diluted compounds and the respective MMP enzyme to the wells of the microplate.

    • Incubate at 37°C for a pre-determined time (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.

    • Plot the percentage of MMP inhibition versus the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cell-Based Invasion Assay (Transwell Assay)

This assay assesses the ability of the inhibitors to block cancer cell invasion through an extracellular matrix barrier.

Objective: To evaluate the functional effect of this compound and a positive control on the invasive potential of a relevant cell line (e.g., HT-1080 fibrosarcoma cells, which express MMPs).

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., HT-1080)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Transwell inserts with an 8 µm pore size polycarbonate membrane

    • Matrigel or another basement membrane extract

    • This compound and positive control

    • Staining solution (e.g., crystal violet)

  • Procedure:

    • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

    • Culture the cancer cells to sub-confluency and then serum-starve them for 24 hours.

    • Resuspend the cells in serum-free medium containing various concentrations of the test compounds or vehicle control (DMSO).

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add complete medium (containing a chemoattractant like FBS) to the lower chamber.

    • Incubate the plate at 37°C for 24-48 hours.

    • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

    • Elute the stain and quantify the absorbance using a microplate reader, or count the stained cells under a microscope.

  • Data Analysis:

    • Calculate the percentage of invasion inhibition for each inhibitor concentration relative to the vehicle control.

    • Compare the dose-response curves of this compound and the positive control.

Visualizing the Molecular Pathway and Experimental Workflow

To better understand the context of this validation study, the following diagrams illustrate the signaling pathway of MMPs in cell migration and the experimental workflows.

MMP_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell ECM ECM Components (Collagen, etc.) Integrin Integrin Receptors ECM->Integrin Binding Migration Cell Migration & Invasion ECM->Migration Leads to MMP MMP-12 / MMP-13 (on cell surface or secreted) Integrin->MMP Upregulation/Activation MMP->ECM Degradation Inhibitor PF-00356231 or Positive Control Inhibitor->MMP Inhibition

Caption: Simplified signaling pathway of MMPs in cell migration and invasion.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cellbased Cell-Based Invasion Assay cluster_comparison Comparative Analysis Start_IV Prepare Reagents (Enzyme, Substrate, Inhibitors) Incubate_IV Incubate Enzyme with Inhibitors Start_IV->Incubate_IV Add_Substrate Add Fluorogenic Substrate Incubate_IV->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Analyze_IC50 Calculate IC50 Measure_Fluorescence->Analyze_IC50 Compare_Data Compare IC50 and Invasion Inhibition Data Analyze_IC50->Compare_Data Start_CB Prepare Cells and Transwell Inserts Treat_Cells Treat Cells with Inhibitors Start_CB->Treat_Cells Incubate_CB Incubate for Invasion Treat_Cells->Incubate_CB Stain_Cells Fix and Stain Invading Cells Incubate_CB->Stain_Cells Quantify_Invasion Quantify Invasion Stain_Cells->Quantify_Invasion Quantify_Invasion->Compare_Data

Caption: Experimental workflow for comparing MMP inhibitor activity.

Logical_Comparison cluster_assays Experimental Assays cluster_results Results Test_Compound PF-00356231 Hydrochloride Enzymatic_Assay In Vitro Enzymatic Assay Test_Compound->Enzymatic_Assay Invasion_Assay Cell-Based Invasion Assay Test_Compound->Invasion_Assay Positive_Control Positive Control (e.g., BI-4394) Positive_Control->Enzymatic_Assay Positive_Control->Invasion_Assay Potency Potency (IC50) Enzymatic_Assay->Potency Efficacy Functional Efficacy (% Invasion Inhibition) Invasion_Assay->Efficacy Validation Validation of Activity Potency->Validation Efficacy->Validation

Caption: Logical relationship for the validation of PF-00356231 activity.

References

Comparative Analysis of PF-00356231 Hydrochloride Cross-reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of PF-00356231 hydrochloride against its primary target, matrix metalloproteinase-12 (MMP-12), and its cross-reactivity with other key metalloproteinases. The data presented is intended to assist researchers in evaluating the selectivity profile of this compound and to provide detailed methodologies for replicating and expanding upon these findings.

Inhibitor Activity Profile

This compound is a non-peptidic, non-zinc chelating inhibitor of MMP-12.[1][2][3][4][5][6][7] Its cross-reactivity has been evaluated against several other matrix metalloproteinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of MMPs.

MetalloproteinaseIC50 (μM)
MMP-121.4[1][2][3][4][5][6][7]
MMP-130.00065[1][2][3][4][5][6][7]
MMP-30.39[1][2][3][4][5][6][7]
MMP-90.98[1][2][3][4][5][6][7]
MMP-81.7[1][2][3][4][5][6][7]

Note: The inhibitory potency of this compound against MMP-12 and MMP-13 can be significantly increased in the presence of acetohydroxamate (AH). In the presence of AH, the IC50 for MMP-12 decreases to 0.014 μM and for MMP-13 to 0.27 μM.[1][2][6][7]

Experimental Protocols

The following is a generalized protocol for determining the IC50 of an inhibitor against a purified metalloproteinase, based on common methodologies in the field. This protocol can be adapted to assess the cross-reactivity of this compound.

Biochemical Enzyme Inhibition Assay (Generic Protocol)

This protocol outlines the determination of an inhibitor's IC50 value against a specific metalloproteinase using a fluorogenic substrate.

Materials:

  • Purified recombinant human metalloproteinase (e.g., MMP-12, MMP-13, MMP-8, MMP-9, MMP-3)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with subsequent 3-fold or 10-fold serial dilutions.

  • Enzyme Preparation: Dilute the purified metalloproteinase in assay buffer to the desired working concentration.

  • Reaction Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 2 µL of the serially diluted this compound solutions to the respective wells.

    • Include control wells containing DMSO without the inhibitor (vehicle control) and wells with assay buffer only (blank).

    • Add 25 µL of the diluted enzyme solution to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity (e.g., excitation at 328 nm and emission at 393 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the fluorescence readings of the blank wells from all other wells.

    • Calculate the initial reaction rates (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates as a percentage of the vehicle control (100% activity).

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value.[8][9]

Visualizations

Experimental Workflow for Determining Metalloproteinase Inhibitor Selectivity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor Prepare Serial Dilutions of this compound plate Dispense Reagents into 96-well Plate inhibitor->plate enzymes Prepare Working Solutions of MMPs (MMP-12, -13, -8, -9, -3) enzymes->plate substrate Prepare Fluorogenic Substrate Solution initiate Initiate Reaction with Substrate substrate->initiate preincubate Pre-incubate Inhibitor and Enzyme plate->preincubate preincubate->initiate measure Measure Fluorescence over Time initiate->measure rate Calculate Initial Reaction Rates measure->rate normalize Normalize Data to Vehicle Control rate->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 Values plot->ic50

Caption: Workflow for assessing the selectivity of this compound against various MMPs.

MMP-12 Signaling Pathway in Inflammation

Matrix metalloproteinases are involved in a variety of diseases.[2] MMP-12, in particular, has been shown to play a role in inflammation by regulating the proliferation of macrophages through the ERK/P38 MAPK signaling pathway.[3] It can also activate protease-activated receptor-1 (PAR-1), leading to downstream effects that contribute to conditions like pulmonary emphysema.[4]

G MMP12 MMP-12 PAR1 PAR-1 MMP12->PAR1 activates ERK ERK MMP12->ERK activates P38 p38 MAPK MMP12->P38 activates Macrophage Macrophage Proliferation ERK->Macrophage P38->Macrophage Cytokines Pro-inflammatory Cytokines Macrophage->Cytokines releases Inflammation Inflammation Cytokines->Inflammation G cluster_mmp13 MMP-13 cluster_mmp8 MMP-8 cluster_mmp9 MMP-9 cluster_mmp3 MMP-3 OA Osteoarthritis Cartilage Cartilage Degradation Periodontitis Periodontitis WoundHealing Wound Healing RA Rheumatoid Arthritis Cancer Cancer Metastasis OA2 Osteoarthritis RA2 Rheumatoid Arthritis PF PF-00356231 Hydrochloride cluster_mmp13 cluster_mmp13 PF->cluster_mmp13 cluster_mmp8 cluster_mmp8 PF->cluster_mmp8 cluster_mmp9 cluster_mmp9 PF->cluster_mmp9 cluster_mmp3 cluster_mmp3 PF->cluster_mmp3

References

A Comparative Guide to Targeting MMP-12: PF-00356231 Hydrochloride vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the multifaceted roles of Matrix Metalloproteinase-12 (MMP-12) in physiological and pathological processes, the choice between small molecule inhibitors and genetic knockdown approaches is a critical experimental design consideration. This guide provides an objective comparison of two prominent methods for reducing MMP-12 function: the chemical inhibitor PF-00356231 hydrochloride and siRNA-mediated gene knockdown.

At a Glance: PF-00356231 vs. siRNA Knockdown of MMP-12

FeatureThis compoundsiRNA Knockdown of MMP-12
Mechanism of Action Direct, non-peptidic, non-zinc chelating inhibition of MMP-12 enzymatic activity.[1][2]Post-transcriptional gene silencing by targeting MMP-12 mRNA for degradation, leading to reduced protein expression.
Target MMP-12 protein activity.MMP-12 mRNA.
Mode of Action Reversible inhibition of catalytic function.Reduction of total MMP-12 protein levels.
Specificity Potent against MMP-12, but also shows activity against other MMPs at varying concentrations.[1][2]Highly sequence-specific to MMP-12 mRNA, but potential for off-target effects on other genes with sequence homology.
Application Acute and reversible inhibition in in vitro and in vivo models.Transient reduction of MMP-12 expression, suitable for studying the effects of protein loss-of-function.
Quantification Enzymatic activity assays (e.g., fluorogenic substrate assays).[3][4]Quantitative PCR (qPCR) for mRNA levels and Western blotting for protein levels.[5][6][7]

Quantitative Comparison: Efficacy and Selectivity

Precise quantitative comparisons between PF-00356231 and siRNA for MMP-12 inhibition are limited in head-to-head studies. However, data from independent investigations provide insights into their respective potencies and specificities.

This compound: Inhibition Profile

PF-00356231 is a potent inhibitor of MMP-12, but its selectivity is a key consideration for experimental design.

MMP TargetIC50 (µM)Reference
MMP-12 1.4 [1][2]
MMP-30.39[1][2]
MMP-130.00065[1][2]
MMP-90.98[1][2]
MMP-81.7[1][2]

Note: IC50 values can vary depending on the assay conditions. The presence of acetohydroxamate (AH) has been shown to decrease the IC50 values of PF-00356231 for MMP-12 and MMP-13.[1][2]

siRNA Knockdown of MMP-12: Efficacy

The efficiency of siRNA-mediated knockdown is typically assessed by measuring the reduction in mRNA and protein levels. While specific knockdown percentages for MMP-12 can vary depending on the cell type, siRNA sequence, and transfection efficiency, well-designed siRNAs can achieve significant reductions. For instance, studies on other MMPs have demonstrated knockdown efficiencies of up to 89.4% at the protein level.[5]

Experimental Protocols

Inhibition of MMP-12 Activity with this compound

This protocol provides a general guideline for treating cultured cells with PF-00356231 to inhibit MMP-12 activity.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Cell culture medium appropriate for the cell line

  • Cultured cells expressing MMP-12

  • MMP-12 activity assay kit (fluorometric or colorimetric)[4][8]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Dilute the PF-00356231 stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the medium containing PF-00356231. A vehicle control (medium with the same concentration of DMSO) should be included.

  • Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific experimental question.

  • Assessment of MMP-12 Activity: Following treatment, assess MMP-12 activity in cell lysates or conditioned media using a commercially available MMP-12 activity assay kit, following the manufacturer's instructions.

siRNA-Mediated Knockdown of MMP-12

This protocol outlines a general procedure for transfecting cultured cells with MMP-12 siRNA to reduce its expression.

Materials:

  • MMP-12 siRNA (pre-designed and validated sequences are recommended)

  • Negative control siRNA (scrambled sequence)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cultured cells

  • 6-well plates

  • Reagents for RNA extraction and qPCR

  • Reagents for protein lysis and Western blotting

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[9][10]

  • siRNA-Transfection Reagent Complex Formation: a. In one tube, dilute the MMP-12 siRNA (and a separate tube for the negative control siRNA) in Opti-MEM I Medium. b. In another tube, dilute the transfection reagent in Opti-MEM I Medium. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[10][11]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in fresh, antibiotic-free medium.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time for assessing knockdown should be determined empirically.

  • Quantification of Knockdown: a. mRNA Level: Extract total RNA from the cells and perform qPCR to quantify the relative expression of MMP-12 mRNA, normalized to a housekeeping gene.[7] b. Protein Level: Lyse the cells and perform Western blotting to determine the levels of MMP-12 protein, with a loading control for normalization.[5]

Visualizing MMP-12 in Cellular Processes

MMP-12 Signaling Pathways

MMP-12 is implicated in various signaling pathways that regulate inflammation, cell proliferation, and tissue remodeling. Cytokines such as IL-1β and TNF-α can induce MMP-12 expression through pathways involving ERK, JNK, and PI3-K.[12]

MMP12_Signaling cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcription cluster_protein Protein & Activity IL-1b IL-1b ERK ERK IL-1b->ERK JNK JNK IL-1b->JNK PI3K PI3K IL-1b->PI3K TNF-a TNF-a TNF-a->ERK TNF-a->JNK TNF-a->PI3K GM-CSF GM-CSF NF-kB NF-kB GM-CSF->NF-kB AP-1 AP-1 ERK->AP-1 JNK->AP-1 PI3K->AP-1 MMP12_Gene MMP-12 Gene NF-kB->MMP12_Gene AP-1->MMP12_Gene MMP12_mRNA MMP-12 mRNA MMP12_Gene->MMP12_mRNA MMP12_Protein MMP-12 Protein MMP12_mRNA->MMP12_Protein ECM_Degradation ECM Degradation MMP12_Protein->ECM_Degradation Comparison_Workflow cluster_treatments Treatment Groups cluster_analysis Analysis start Start: Culture Cells Expressing MMP-12 control Vehicle Control (DMSO or Scrambled siRNA) start->control pf003 PF-00356231 Treatment start->pf003 sirna MMP-12 siRNA Transfection start->sirna activity MMP-12 Activity Assay control->activity phenotype Phenotypic Assay (e.g., Migration, Invasion) control->phenotype pf003->activity pf003->phenotype expression qPCR & Western Blot for MMP-12 sirna->expression sirna->phenotype end Compare Results activity->end expression->end phenotype->end

References

Orthogonal Methods for Validating FAK Inhibitor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identity: Initial searches for "PF-00356231 hydrochloride" identify it as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-12 and MMP-13. Given the context of validating kinase inhibitor effects, it is highly probable that the compound of interest is defactinib (formerly PF-05732280 or VS-6063) , a well-characterized and potent inhibitor of Focal Adhesion Kinase (FAK). This guide will therefore focus on orthogonal methods to validate the effects of defactinib and other FAK inhibitors.

This guide provides a comparative analysis of experimental approaches to validate the on-target effects of defactinib, a selective inhibitor of Focal Adhesion Kinase (FAK). For researchers, scientists, and drug development professionals, this document outlines key methodologies, presents comparative data for alternative FAK inhibitors, and offers detailed experimental protocols.

Comparative Analysis of FAK Inhibitors

Defactinib is a potent inhibitor of FAK and its close homolog, Proline-rich Tyrosine Kinase 2 (Pyk2).[1] Its efficacy is often compared with other small molecule inhibitors targeting the same pathway. The table below summarizes the in vitro potency of several FAK inhibitors.

InhibitorTarget(s)IC50 (FAK, in vitro)Reference
Defactinib (VS-6063/PF-04554878) FAK, Pyk20.6 nM[1]
PF-573228FAK4 nM[2]
VS-4718 (PND-1186)FAK1.5 nM[2]
PF-562271FAK, Pyk21.5 nM[2]
GSK2256098FAKPotent (specific IC50 not stated)[2]
IN10018 (BI 853520)FAK1 nM[2]

FAK Signaling Pathway and Point of Inhibition

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors.[1] Its activation, initiated by autophosphorylation at Tyrosine 397 (Tyr397), triggers downstream pathways such as PI3K/Akt and RAS/MEK/ERK, which are crucial for cell adhesion, migration, proliferation, and survival.[2][3] Defactinib acts as an ATP-competitive inhibitor, blocking this initial autophosphorylation step.[1][2]

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK activates pFAK p-FAK (Y397) FAK->pFAK autophosphorylates Src Src pFAK->Src recruits & activates PI3K PI3K pFAK->PI3K activates Src->FAK further phosphorylates RAS_MEK_ERK RAS/MEK/ERK Src->RAS_MEK_ERK activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion RAS_MEK_ERK->Migration Defactinib Defactinib Defactinib->FAK inhibits Validation_Workflow Start Cancer Cell Line Pharmacological Pharmacological Arm Genetic Genetic Arm Treat_Defactinib Treat with Defactinib Pharmacological->Treat_Defactinib Treat_Vehicle Treat with Vehicle (Control) Pharmacological->Treat_Vehicle Transfect_FAK_siRNA Transfect with FAK siRNA Genetic->Transfect_FAK_siRNA Transfect_Control_siRNA Transfect with Non-targeting siRNA (Control) Genetic->Transfect_Control_siRNA Incubate Incubate for 24-72 hours Treat_Defactinib->Incubate Treat_Vehicle->Incubate Transfect_FAK_siRNA->Incubate Transfect_Control_siRNA->Incubate Assays Perform Functional & Molecular Assays Incubate->Assays WB Western Blot (p-FAK, Total FAK) Assays->WB Viability Cell Viability Assay Assays->Viability Migration Migration/Invasion Assay Assays->Migration Compare Compare Results WB->Compare Viability->Compare Migration->Compare Conclusion Conclusion: FAK is the primary target Compare->Conclusion Does FAK siRNA phenocopy Defactinib? Logical_Framework Hypothesis Hypothesis: Defactinib's effects are mediated by FAK inhibition Prediction Prediction: FAK knockdown will phenocopy Defactinib treatment Hypothesis->Prediction Comparison Comparison Prediction->Comparison Outcome1 Phenotypes are similar Comparison->Outcome1 Yes Outcome2 Phenotypes are different Comparison->Outcome2 No Defactinib_Effect Effect of Defactinib Defactinib_Effect->Comparison siRNA_Effect Effect of FAK siRNA siRNA_Effect->Comparison Conclusion1 Conclusion: Hypothesis supported. FAK is the primary target. Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis not supported. Off-target effects are likely. Outcome2->Conclusion2

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PF-00356231 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the safe disposal of PF-00356231 hydrochloride, a potent ATP-competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2). Due to its cytotoxic potential, all materials that have come into contact with this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from non-hazardous laboratory trash. This includes:

  • Unused or expired solid this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Materials used for cleaning spills (e.g., absorbent pads, wipes).

2. Waste Container Requirements:

  • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid materials. The container must be compatible with the chemical and have a secure lid.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container. The pH of the waste should be between 5.5 and 10.5 before collection, unless otherwise specified by your institution's safety protocols. Never mix incompatible waste streams.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.

3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

4. Storage: Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and under the control of laboratory personnel. Ensure that the storage area is secure, well-ventilated, and away from general laboratory traffic. Waste containers must be kept closed at all times, except when adding waste.

5. Final Disposal: The ultimate disposal of this compound and its contaminated waste must be conducted through an approved waste disposal plant.[1][2] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not, under any circumstances, dispose of this compound or its containers in the regular trash or down the drain.[2]

Quantitative Data for Waste Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction and institution.

ParameterLimit
Maximum Volume in SAA55 gallons of hazardous waste
Maximum Quantity of Acutely Hazardous Waste in SAA1 quart of liquid or 1 kg of solid
Maximum Storage Time in SAAUp to 12 months (or until the container is full)

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate at Point of Generation A->B C Select Appropriate Waste Container (Solid, Liquid, or Sharps) B->C D Label Container 'Hazardous Waste' 'this compound' C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Arrange for Pickup by Environmental Health & Safety (EHS) E->G When container is full or storage time limit is reached H Final Disposal at an Approved Waste Disposal Plant G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling PF-00356231 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of PF-00356231 hydrochloride, a potent matrix metalloproteinase (MMP) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. Given the potential hazards associated with potent small molecule inhibitors, a comprehensive approach to safety, including the consistent use of appropriate personal protective equipment (PPE), is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure when working with this compound. The required level of protection varies depending on the specific laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders.[1] - Gloves: Double-gloving with nitrile gloves is required; change immediately upon contamination.[1] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, non-absorbent, or disposable lab coat.[1] - Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood.[1]
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be performed in a chemical fume hood.[1]
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1]

Operational Plan: Handling and Experimental Use

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Designated Area: All work with this compound should be conducted in a designated and clearly marked area.

Chemical Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]

Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[2]
Liquid Waste Collect in a dedicated, labeled, and sealed hazardous waste container.[2]
Contaminated Sharps Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[2]

Note: All disposal must be in accordance with local, state, and federal regulations.[2]

Experimental Workflow: Chemical Spill Management

In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure. The following workflow outlines the appropriate steps.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Waste Disposal cluster_follow_up Follow-Up spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Colleagues evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (use spill kit) ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate collect_waste Collect All Contaminated Materials decontaminate->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose document Document the Incident dispose->document

Chemical Spill Response Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。